Product packaging for (R)-Methyl 3-aminobutanoate(Cat. No.:CAS No. 103189-63-5)

(R)-Methyl 3-aminobutanoate

Cat. No.: B025519
CAS No.: 103189-63-5
M. Wt: 117.15 g/mol
InChI Key: SJQZRROQIBFBPS-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Methyl 3-aminobutanoate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B025519 (R)-Methyl 3-aminobutanoate CAS No. 103189-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQZRROQIBFBPS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-Methyl 3-aminobutanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-Methyl 3-aminobutanoate

For researchers, scientists, and professionals in drug development, this compound is a valuable chiral building block. This guide provides core technical information regarding its physicochemical properties, a detailed synthesis protocol, and its application as an intermediate in the synthesis of organic compounds.

Core Physicochemical Data

Key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C5H11NO2[1][2][3][4]
Molecular Weight 117.15 g/mol [1][2][3][4]
CAS Number 103189-63-5[1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 159.8 ± 23.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Solubility Soluble in water and common organic solvents[1]
Storage Conditions Store in freezer, under -20°C, sealed in a dry, dark place[1]

Synthesis Protocol: Esterification of (R)-3-Aminobutyric Acid

A common method for the synthesis of this compound is the esterification of (R)-3-aminobutyric acid using methanol and thionyl chloride.

Materials:

  • (R)-3-Aminobutyric acid (50g)

  • Methanol (240g)

  • Thionyl chloride (66.4g)

  • Reaction vessel (clean, with cooling capabilities)

Experimental Procedure:

  • Add 240g of methanol and 50g of (R)-3-aminobutyric acid to a clean reaction bottle.

  • Cool the mixture to 0-10 °C using an ice water bath.

  • Slowly add 66.4g of thionyl chloride dropwise to the cooled solution.

  • After the addition is complete, raise the temperature to reflux and continue the reaction until the starting material is consumed.

  • Upon completion of the reaction, concentrate the solution under reduced pressure to obtain the product.

This procedure has been reported to yield the product with high purity (99.7%) and enantiomeric excess (99.9%).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from (R)-3-aminobutyric acid.

Synthesis_Workflow start Start reactants Combine (R)-3-Aminobutyric Acid and Methanol in Reactor start->reactants cooling Cool Mixture to 0-10 °C reactants->cooling addition Slowly Add Thionyl Chloride cooling->addition reflux Heat to Reflux (Reaction) addition->reflux concentration Concentrate Under Reduced Pressure reflux->concentration product This compound concentration->product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its chirality makes it particularly useful in the preparation of pharmaceutical agents, where stereochemistry is critical for biological activity. It is also utilized as a reagent in biochemical research.

References

Physical properties of (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (R)-Methyl 3-aminobutanoate

Introduction

This compound is a chiral chemical compound that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and other bioactive compounds.[1] Its specific stereochemistry makes it a crucial building block in stereoselective synthesis. This guide provides a comprehensive overview of the key physical properties of this compound for researchers, scientists, and professionals in drug development.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Physical PropertyValue
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 159.8 ± 23.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Refractive Index 1.427[1]
Solubility Soluble in water and common organic solvents[1]
pKa (Acidity Coefficient) 8.71 ± 0.10 (Predicted)[1]
Flash Point 34.0 ± 20.1 °C[1]
Storage Conditions Keep in a dark place, sealed in dry, store in a freezer under -20°C[1][3]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols based on standard laboratory practices.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Set up a distillation apparatus with the flask connected to a condenser.

  • Insert a thermometer into the flask, ensuring the bulb is positioned just below the side arm of the condenser to accurately measure the temperature of the vapor.

  • Gradually heat the flask using the heating mantle or oil bath.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • Clean and dry the pycnometer and weigh it accurately on an analytical balance (m1).

  • Fill the pycnometer with distilled water and place it in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 25°C).

  • Remove any excess water and weigh the pycnometer filled with water (m2).

  • Empty and dry the pycnometer, then fill it with this compound and repeat the temperature equilibration.

  • Weigh the pycnometer filled with the sample (m3).

  • The density is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering the substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Lint-free tissue

Procedure:

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

  • Ensure the prism of the refractometer is clean and dry.

  • Using a dropper, place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to spread evenly and reach the desired temperature, which is maintained by the water circulator.

  • Look through the eyepiece and adjust the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Read the refractive index value from the scale.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample like this compound.

G Workflow for Physical Property Analysis cluster_prep Sample Preparation cluster_analysis Physical Property Determination cluster_data Data Handling Sample Obtain (R)-Methyl 3-aminobutanoate Sample Purity Ensure Purity (>95%) Sample->Purity BoilingPoint Determine Boiling Point Purity->BoilingPoint Proceed to Analysis Density Measure Density Purity->Density Proceed to Analysis RefractiveIndex Measure Refractive Index Purity->RefractiveIndex Proceed to Analysis Solubility Assess Solubility Purity->Solubility Proceed to Analysis Record Record All Data BoilingPoint->Record Density->Record RefractiveIndex->Record Solubility->Record Compare Compare with Literature Values Record->Compare Report Generate Technical Report Compare->Report

Caption: Experimental workflow for determining physical properties.

Safety Information

This compound should be handled with care. It may be irritating to the skin and eyes, and health problems can arise from inhalation, ingestion, or skin contact.[1] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[1] In case of accidental ingestion, seek immediate professional medical attention.[1]

Conclusion

This technical guide provides essential data on the physical properties of this compound, along with standardized protocols for their determination. The information presented is critical for the safe and effective use of this compound in research and development, particularly in the field of synthetic organic chemistry and drug discovery.

References

(R)-Methyl 3-aminobutanoate: A Comprehensive Structural and Physicochemical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural and physicochemical properties of (R)-Methyl 3-aminobutanoate, a chiral building block of significant interest in organic synthesis and pharmaceutical development. This document summarizes key data from various sources to facilitate its use in research and development.

Core Structural and Physical Properties

This compound is the methyl ester of (R)-3-aminobutanoic acid. Its structure is characterized by a chiral center at the C3 position, leading to its stereospecific properties.

PropertyValue
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [1]
CAS Number 103189-63-5
Appearance Liquid[2]
Boiling Point 159.8 ± 23.0 °C at 760 mmHg[2]
Density 1.0 ± 0.1 g/cm³[2]
Flash Point 34.0 ± 20.1 °C[2]
Refractive Index 1.427[2]
Solubility Soluble in water and common organic solvents[2]

Spectroscopic Data

¹H NMR:

  • -CH₃ (ester): A singlet is expected around 3.6-3.7 ppm.

  • -CH₂-: A doublet of doublets or a multiplet is anticipated in the 2.3-2.6 ppm range.

  • -CH-: A multiplet is expected around 3.3-3.6 ppm.

  • -CH₃ (chiral center): A doublet should appear around 1.1-1.3 ppm.

  • -NH₂: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR:

  • C=O (ester): A signal is expected in the 172-175 ppm region.

  • -O-CH₃ (ester): A signal should appear around 51-52 ppm.

  • -CH-NH₂: A signal is anticipated in the 45-50 ppm range.

  • -CH₂-: A signal is expected around 40-45 ppm.

  • -CH₃ (chiral center): A signal should appear in the 20-25 ppm region.

Infrared (IR) Spectroscopy:

  • N-H stretch: A broad absorption band is expected in the 3300-3400 cm⁻¹ region.

  • C-H stretch: Absorption bands will appear in the 2850-3000 cm⁻¹ range.

  • C=O stretch (ester): A strong, sharp absorption band is anticipated around 1735 cm⁻¹.

  • C-N stretch: An absorption band is expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 117.

  • Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 86, and cleavage adjacent to the amino group.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the preparation of this compound is through the esterification of (R)-3-aminobutanoic acid. The following protocol is adapted from a patented synthesis of the hydrochloride salt.[3]

Materials:

  • (R)-3-aminobutanoic acid

  • Methanol

  • Thionyl chloride

  • Ice-water bath

Procedure:

  • In a clean reaction vessel, suspend 50g of (R)-3-aminobutanoic acid in 240g of methanol.[3]

  • Cool the mixture to 0-10 °C using an ice-water bath.[3]

  • Slowly add 66.4g of thionyl chloride dropwise to the cooled suspension, maintaining the temperature between 0-10 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[3]

  • Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.[3]

  • Upon completion, concentrate the reaction solution under reduced pressure to obtain the crude this compound hydrochloride.[3] The reported yield for this step is 98.5%, with a purity of 99.7%.[3]

Note: To obtain the free base, a subsequent neutralization step with a suitable base (e.g., sodium carbonate) followed by extraction would be necessary.

Logical Relationship of Synthesis

The synthesis of this compound from its corresponding carboxylic acid is a straightforward acid-catalyzed esterification, often referred to as a Fischer esterification. The general logic of this transformation is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_products Products R_Acid (R)-3-Aminobutanoic Acid Esterification Esterification Reaction R_Acid->Esterification Alcohol Methanol Alcohol->Esterification Catalyst Acid Catalyst (e.g., Thionyl Chloride) Catalyst->Esterification Product_Ester This compound Esterification->Product_Ester Byproduct Water & Other byproducts Esterification->Byproduct

Caption: Fischer Esterification of (R)-3-Aminobutanoic Acid.

This guide serves as a foundational resource for professionals working with this compound. For critical applications, all data should be verified through independent analysis.

References

Spectroscopic Data for (R)-Methyl 3-aminobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-Methyl 3-aminobutanoate. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Methyl 3-aminobutanoate. Note that for most standard spectroscopic techniques (NMR in achiral solvents, IR, MS), the data for the (R)-enantiomer is identical to that of the (S)-enantiomer and the racemic mixture.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-aminobutanoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.15Doublet3HCH₃-CH
1.58Singlet (broad)2H-NH₂
2.30Doublet of Doublets1H-CH₂- (one proton)
2.44Doublet of Doublets1H-CH₂- (one proton)
3.40Multiplet1H-CH-NH₂
3.67Singlet3HO-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-aminobutanoate

Chemical Shift (δ) ppmAssignment
24.3CH₃-CH
43.1-CH₂-
45.1-CH-NH₂
51.5O-CH₃
172.9C=O (Ester)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data for Methyl 3-aminobutanoate

Wavenumber (cm⁻¹)IntensityAssignment
3381, 3314MediumN-H stretch (primary amine)
2969, 2931, 2875MediumC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1590MediumN-H bend (primary amine)
1459, 1375MediumC-H bend
1289, 1173StrongC-O stretch (ester)

Sample Preparation: Liquid film

Table 4: Mass Spectrometry Data for Methyl 3-aminobutanoate

m/zRelative Intensity (%)Assignment
1175[M]⁺ (Molecular Ion)
102100[M - CH₃]⁺
8815[M - C₂H₅]⁺
7480[M - C₃H₅]⁺
5820[M - C₂H₃O₂]⁺
4495[CH₃-CH=NH₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are representative of standard practices for the analysis of small organic molecules like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Approximately 5-10 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • The solution was transferred to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

    • For ¹³C NMR, a proton-decoupled pulse sequence was used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

    • The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • A drop of neat this compound was placed between two potassium bromide (KBr) salt plates to form a thin liquid film.

  • Instrumentation and Data Acquisition:

    • The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • The spectrum was scanned from 4000 to 400 cm⁻¹.

    • A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

    • The final spectrum was an average of 16 scans with a resolution of 4 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization:

    • A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct injection.

    • Electron ionization (EI) was performed at 70 eV.

  • Mass Analysis:

    • The mass spectrum was obtained using a quadrupole mass analyzer.

    • The analyzer was scanned over a mass-to-charge (m/z) range of 10 to 200.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample (R)-Methyl 3-aminobutanoate Prep Sample Preparation Sample->Prep NMR NMR Spectrometer Prep->NMR Dissolved in CDCl₃ IR IR Spectrometer Prep->IR Liquid Film on KBr MS Mass Spectrometer Prep->MS Diluted in Methanol NMR_Data NMR Data (FID) NMR->NMR_Data IR_Data IR Data (Interferogram) IR->IR_Data MS_Data MS Data (Ion Current) MS->MS_Data Process Data Processing (Fourier Transform, etc.) NMR_Data->Process IR_Data->Process MS_Data->Process Spectra Spectra (¹H NMR, ¹³C NMR, IR, MS) Process->Spectra Interpretation Structural Interpretation Spectra->Interpretation

A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides foundational spectroscopic data and methodologies essential for the confident use of this compound in scientific applications. The presented data and protocols are intended to support researchers in confirming the identity and purity of this compound, thereby ensuring the reliability and reproducibility of their experimental results.

An In-depth Technical Guide to the Safe Handling of (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-Methyl 3-aminobutanoate, a key chiral building block in pharmaceutical and chemical synthesis. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a combustible liquid that is soluble in water and common organic solvents.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [2]
Appearance Liquid[1]
Boiling Point 159.8 ± 23.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 34.0 ± 20.1 °C[1]
Acidity (pKa) 8.71 ± 0.10 (Predicted)[1]
CAS Number 103189-63-5

Hazard Identification and Toxicology

This compound is classified as harmful and an irritant. Inhalation, ingestion, or skin contact may cause health problems.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

A visual guide to first aid procedures is provided below.

FirstAidMeasures cluster_exposure Exposure Event cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure to This compound FreshAir Move to Fresh Air WashSkin Wash with Soap and Water RinseEyes Rinse with Water for several minutes RinseMouth Rinse Mouth Rest Keep at Rest FreshAir->Rest MedicalHelp_Inhale Call POISON CENTER or Doctor if unwell Rest->MedicalHelp_Inhale RemoveClothing Remove Contaminated Clothing WashSkin->RemoveClothing MedicalHelp_Skin Get Medical Attention if Irritation Occurs RemoveClothing->MedicalHelp_Skin RemoveLenses Remove Contact Lenses RinseEyes->RemoveLenses MedicalHelp_Eye Get Medical Attention if Irritation Persists RemoveLenses->MedicalHelp_Eye MedicalHelp_Ingest Call POISON CENTER or Doctor RinseMouth->MedicalHelp_Ingest

First Aid Measures Flowchart

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Wear appropriate personal protective equipment (PPE).

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store in a freezer under -20°C for long-term storage.[1]

  • Keep in a dark place.[1]

  • Store locked up.

The following diagram illustrates a safe handling workflow.

SafeHandlingWorkflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_posthandling Post-Handling ReviewSDS Review Safety Data Sheet (SDS) AssessRisks Assess Risks for Specific Procedure ReviewSDS->AssessRisks SelectPPE Select Appropriate PPE AssessRisks->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area (e.g., Fume Hood) SelectPPE->PrepareWorkArea UseChemical Use this compound PrepareWorkArea->UseChemical AvoidContact Avoid Inhalation, Ingestion, and Skin/Eye Contact UseChemical->AvoidContact Monitor Monitor for Spills or Exposure AvoidContact->Monitor CleanUp Clean Work Area Monitor->CleanUp Decontaminate Decontaminate Equipment CleanUp->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands Store Store Chemical Correctly WashHands->Store

Safe Handling Workflow

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area. Contain the spill if possible. Absorb with an inert material and dispose of it as hazardous waste.

Firefighting Measures

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocol: General Procedure for Amide Coupling

This section provides a general experimental protocol for a typical amide coupling reaction using this compound hydrochloride. This protocol is for informational purposes and should be adapted and optimized for specific substrates and reaction scales by qualified personnel.

Materials:

  • This compound hydrochloride

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and this compound hydrochloride (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent to the flask to dissolve the starting materials.

  • Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the reaction mixture and stir for 10-15 minutes at room temperature.

  • Coupling Agent Addition: Add the coupling agent (e.g., HATU, 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A generalized workflow for this synthetic procedure is depicted below.

SyntheticWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: This compound HCl & Carboxylic Acid AddSolvent Add Anhydrous Solvent Start->AddSolvent AddBase Add Non-nucleophilic Base AddSolvent->AddBase AddCouplingAgent Add Coupling Agent AddBase->AddCouplingAgent Stir Stir at Appropriate Temperature AddCouplingAgent->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

General Synthetic Workflow

Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment for any specific experimental procedure. Always consult the Safety Data Sheet (SDS) and follow all institutional safety protocols.

References

An In-depth Technical Guide to the Storage and Handling of (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and stability considerations for (R)-Methyl 3-aminobutanoate (CAS No: 103189-63-5). Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and ensuring laboratory safety.

Chemical and Physical Properties

This compound is a chiral building block commonly used in the synthesis of pharmaceuticals and other bioactive molecules. Its physical properties are essential for understanding its handling and storage requirements.

PropertyValueSource
CAS Number 103189-63-5[1][2]
Molecular Formula C5H11NO2[1][2]
Molecular Weight 117.15 g/mol [1]
Appearance Colorless to light yellow liquid[1][2][3]
Boiling Point 159.8 ± 23.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 34.0 ± 20.1 °C[1]
Purity Typically ≥95%[1]
Solubility Soluble in water and common organic solvents[1]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are strongly recommended. These conditions are designed to mitigate degradation from temperature, moisture, light, and atmospheric oxygen.

ParameterRecommended ConditionRationale and Details
Temperature Store in a freezer, under -20°C This is the most critical parameter. Low temperatures slow down potential degradation pathways. For short-term use, storage in a cool, dry place may be acceptable, but freezer storage is recommended for long-term stability.[1][3]
Atmosphere Sealed in dry conditions, preferably under an inert atmosphere (e.g., Argon or Nitrogen) The compound is susceptible to moisture. Containers should be tightly sealed to prevent the ingress of atmospheric water.[1][3] For extended storage, flushing the container with an inert gas before sealing is best practice to prevent oxidation.
Light Exposure Keep in a dark place The compound should be stored in an amber or opaque container to protect it from light, which can catalyze degradation.[1][3]
Container Tightly sealed, appropriate for low-temperature storageUse containers designed for freezer storage that will not become brittle at -20°C. Ensure the cap provides an airtight seal.
Incompatible Materials Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and strong bases.[4][5]Contact with these substances can lead to vigorous reactions or degradation of the compound.

The hydrochloride salt of this compound, this compound hydrochloride, may have different storage requirements, with some suppliers indicating room temperature storage is acceptable.[6] However, always refer to the supplier-specific Safety Data Sheet (SDS) for the exact material being used.

Experimental Protocols

Generalized Protocol for Stability Assessment

No specific, published stability-indicating assay for this compound was identified in the initial search. Therefore, a generalized protocol based on standard pharmaceutical stability testing guidelines is provided below. This protocol should be validated for this specific compound before use.

Objective: To determine the degradation profile of this compound under various stress conditions to establish optimal storage conditions and shelf-life.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the parent compound and detecting degradation products.

1. Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
  • Aliquot the stock solution into multiple sealed vials appropriate for the stress conditions.

2. Stress Conditions (Forced Degradation Study):

  • Thermal Stress: Expose samples to elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 3, 7, and 14 days).
  • Photolytic Stress: Expose samples to a light source with a defined output (e.g., ICH option 1 or 2) for a specified duration. Run a dark control in parallel.
  • Oxidative Stress: Treat the sample with a low concentration of an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
  • Hydrolytic Stress (Acidic/Basic): Add a small volume of dilute acid (e.g., 0.1N HCl) or base (e.g., 0.1N NaOH) to the sample. Monitor over time at room temperature or slightly elevated temperature. Neutralize the samples before analysis.

3. HPLC Analysis:

  • Column: A C18 reverse-phase column is a common starting point.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
  • Detection: UV detector set to an appropriate wavelength (requires a UV scan to determine λmax).
  • Analysis: At each time point, withdraw a sample from each stress condition, dilute if necessary, and inject into the HPLC system.
  • Quantification: Calculate the percentage of the remaining this compound by comparing its peak area to that of an unstressed control sample (time zero). Identify and quantify any significant degradation products.

4. Data Interpretation:

  • Analyze the rate of degradation under each condition to identify the primary factors affecting stability (e.g., temperature, light).
  • The results will confirm the necessity of freezer storage and protection from light.

Mandatory Visualizations

Logical Workflows and Pathways

The following diagrams illustrate key workflows for the safe handling and storage of this compound.

G cluster_receiving Receiving cluster_prep Storage Preparation cluster_storage Long-Term Storage A Receive Shipment B Inspect Outer Packaging for Damage A->B C Verify Compound Identity and Quantity vs. Order B->C If OK B_err Quarantine and Contact EH&S B->B_err If Damaged D Log Compound in Chemical Inventory System C->D If OK C_err Contact Supplier and Isolate Package C->C_err Discrepancy E Check Container Seal and Integrity D->E F Affix Lab-Specific Label (Date, Owner, Hazard) E->F E_err Initiate Spill Response (See Fig. 2) E->E_err Leaking/Broken G Place in Secondary Containment F->G H Store in Designated -20°C Freezer G->H I Record Storage Location in Inventory H->I

Figure 1: Workflow for receiving and storing this compound.

G A Spill Detected B Assess Situation: - Minor vs. Major? - Location Ventilated? A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is Spill Minor (<100 mL) and Contained? C->D E Contain Spill with Absorbent Material D->E Yes J Evacuate Area Immediately. Alert Others. Call Emergency Response. D->J No F Collect Material with Non-Sparking Tools E->F G Place in Sealed Container for Hazardous Waste F->G H Clean Area with Soap and Water G->H I Dispose of Waste via EH&S Protocols H->I

Figure 2: Logical flow for responding to a chemical spill.

Safety and Handling

This compound may be irritating and requires careful handling to avoid exposure.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling the compound.[1][4]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[4][7]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[4][8]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter the sewer system.[4][9]

References

An In-depth Technical Guide to the Stereochemistry of Methyl 3-Aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminobutanoate, a chiral building block of significant interest in the pharmaceutical industry, exists as two enantiomers: (R)-methyl 3-aminobutanoate and (S)-methyl 3-aminobutanoate. The stereochemistry of this compound is of paramount importance as the biological activity of molecules derived from it is often enantiomer-dependent. This technical guide provides a comprehensive overview of the stereochemistry of methyl 3-aminobutanoate, including detailed experimental protocols for the synthesis of its enantiomers and methods for their separation. Quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Introduction

The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its physical, chemical, and biological properties. For chiral molecules such as methyl 3-aminobutanoate, which possess a non-superimposable mirror image, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to synthesize and isolate enantiomerically pure forms of this compound is crucial for the development of safe and effective pharmaceuticals. This guide will delve into the synthesis of both (R) and (S)-enantiomers of methyl 3-aminobutanoate and the resolution of the racemic mixture.

Physicochemical Properties

The fundamental physicochemical properties of methyl 3-aminobutanoate are summarized in Table 1. While the enantiomers share the same physical properties in a non-chiral environment, their interaction with plane-polarized light (optical rotation) is equal in magnitude but opposite in direction.

Table 1: Physicochemical Properties of Methyl 3-Aminobutanoate [1][2][3][4]

PropertyValue
Molecular FormulaC₅H₁₁NO₂
Molecular Weight117.15 g/mol
IUPAC Name (Racemic)methyl 3-aminobutanoate
IUPAC Name ((R)-enantiomer)methyl (3R)-3-aminobutanoate
IUPAC Name ((S)-enantiomer)methyl (3S)-3-aminobutanoate
CAS Number (Racemic)6078-06-4
CAS Number ((R)-enantiomer)103189-63-5
CAS Number ((S)-enantiomer)83509-89-1

Synthesis of Enantiopure Methyl 3-Aminobutanoate

The preparation of enantiomerically pure methyl 3-aminobutanoate can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the esterification of the commercially available (R)-3-aminobutyric acid.

This protocol is adapted from a patented synthesis method.[5]

  • Reaction Setup: In a clean reaction vessel, suspend 50g of (R)-3-aminobutyric acid in 240g of methanol.

  • Cooling: Cool the suspension to 0-10 °C using an ice water bath.

  • Addition of Thionyl Chloride: Slowly add 66.4g of thionyl chloride dropwise to the cooled suspension, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, gradually warm the reaction mixture to reflux and maintain this temperature until the starting material is consumed (monitoring by TLC or other suitable analytical methods is recommended).

  • Work-up: Upon completion, concentrate the reaction solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified if necessary, for instance, by distillation or chromatography, to yield the desired this compound.

Table 2: Synthesis of this compound - Reaction Parameters and Results [5]

ParameterValue
Starting Material(R)-3-Aminobutyric Acid
ReagentsMethanol, Thionyl Chloride
Yield98.5%
Purity99.7%
Enantiomeric Excess (ee)99.9%
Synthesis of (S)-Methyl 3-Aminobutanoate

The synthesis of (S)-methyl 3-aminobutanoate can be achieved through a chemoenzymatic approach starting from inexpensive prochiral compounds. This process involves an initial aza-Michael addition followed by an enzymatic resolution to yield (S)-3-aminobutanoic acid, which is then esterified.[6]

This protocol is based on a greener synthesis approach for (S)-3-aminobutanoic acid, followed by a standard esterification.[6]

Part 1: Synthesis of (S)-3-Aminobutanoic Acid [6]

  • Aza-Michael Addition: Perform an aza-Michael addition reaction between a suitable amine and an α,β-unsaturated ester.

  • Enzymatic Resolution: Employ a lipase, such as Candida antarctica lipase B, for the enantioselective aminolysis of the resulting racemic β-amino ester in a solvent-free system. This step selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

  • Hydrolysis and Deprotection: Hydrolyze the unreacted (S)-β-amino ester and remove any protecting groups (e.g., N-benzyl group via hydrogenation) to obtain (S)-3-aminobutanoic acid.

Part 2: Esterification of (S)-3-Aminobutanoic Acid

  • Esterification: Following the protocol for the (R)-enantiomer, esterify the obtained (S)-3-aminobutanoic acid using methanol and an acid catalyst (e.g., thionyl chloride or dry HCl).

Table 3: Synthesis of (S)-3-Aminobutanoic Acid - Key Performance Indicators [6]

ParameterValue
Overall Yield28%
Enantiomeric Excess (ee)99%

Chiral Resolution of Racemic Methyl 3-Aminobutanoate

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved through various methods, including enzymatic kinetic resolution.

Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that can selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the two.

G racemate Racemic Methyl 3-Aminobutanoate ((R)- and (S)-esters) lipase Lipase (e.g., Candida antarctica lipase B) racemate->lipase separation Separation (e.g., Chromatography) lipase->separation Selective Acylation of (R)-enantiomer reagents Acyl Donor (e.g., vinyl acetate) reagents->lipase s_ester (S)-Methyl 3-Aminobutanoate separation->s_ester r_amide N-acylated (R)-Methyl 3-Aminobutanoate separation->r_amide

Caption: Lipase-catalyzed kinetic resolution workflow.

  • Enzyme Selection: The choice of lipase is critical for achieving high enantioselectivity. Common choices include lipases from Candida antarctica (CAL-B), Pseudomonas cepacia, and Candida rugosa.[7][8][9]

  • Acyl Donor: An acyl donor, such as vinyl acetate or isopropenyl acetate, is used to irreversibly acylate one of the enantiomers.

  • Solvent: The reaction is typically carried out in an organic solvent, such as hexane or toluene.

  • Reaction Monitoring: The progress of the resolution is monitored by chiral chromatography (GC or HPLC) to determine the enantiomeric excess of the substrate and product.

  • Separation: Once the desired conversion (ideally 50%) is reached, the unreacted enantiomer and the acylated enantiomer are separated by conventional methods like column chromatography.

Spectroscopic Data

Table 4: Expected 1H and 13C NMR Chemical Shifts for Methyl 3-Aminobutanoate (in CDCl3)

AssignmentExpected 1H NMR (ppm)Expected 13C NMR (ppm)
-CH₃ (at C3)~1.1-1.3 (d)~20-25
-CH₂-~2.3-2.6 (m)~40-45
-CH(NH₂)~3.2-3.6 (m)~45-50
-OCH₃~3.7 (s)~50-55
C=O-~170-175

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Signaling Pathways and Logical Relationships

The synthesis of enantiopure methyl 3-aminobutanoate can be represented as a decision pathway for a researcher.

G start Goal: Enantiopure Methyl 3-Aminobutanoate chiral_pool Chiral Pool Synthesis start->chiral_pool resolution Chiral Resolution start->resolution r_synthesis Synthesis of (R)-enantiomer chiral_pool->r_synthesis Start with (R)-3-aminobutyric acid s_synthesis Synthesis of (S)-enantiomer chiral_pool->s_synthesis Start with (S)-3-aminobutyric acid racemic_synthesis Synthesis of Racemic Mixture resolution->racemic_synthesis separation Separation of Enantiomers racemic_synthesis->separation e.g., Enzymatic Resolution

Caption: Synthetic strategies for obtaining enantiopure methyl 3-aminobutanoate.

Conclusion

The stereochemistry of methyl 3-aminobutanoate is a critical consideration for its application in drug development and other areas of chemical synthesis. This guide has provided an in-depth overview of the synthesis of its (R) and (S) enantiomers, as well as methods for the resolution of the racemic mixture. The detailed experimental protocols and summarized data serve as a valuable resource for researchers and scientists working with this important chiral building block. The choice between asymmetric synthesis and chiral resolution will depend on factors such as the availability of starting materials, cost, and desired enantiomeric purity. Further research into more efficient and greener synthetic and resolution methods will continue to be an area of active investigation.

References

Methodological & Application

Synthesis of (R)-Methyl 3-aminobutanoate from (R)-3-aminobutyric acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (R)-Methyl 3-aminobutanoate from (R)-3-aminobutyric acid. This synthesis is a crucial step in the preparation of various chiral building blocks used in pharmaceutical and fine chemical industries. The protocol described herein is robust, high-yielding, and maintains the stereochemical integrity of the chiral center.

Introduction

This compound is a valuable chiral intermediate in organic synthesis. Its stereospecific structure makes it an essential component in the development of numerous active pharmaceutical ingredients (APIs). The efficient and stereoselective synthesis of this compound is, therefore, of significant interest. The most common and effective method for this transformation is the Fischer esterification of (R)-3-aminobutyric acid using methanol in the presence of an acid catalyst, such as thionyl chloride. This method is advantageous due to its high conversion rates, operational simplicity, and the formation of the hydrochloride salt of the product, which often facilitates purification and handling.[1][2]

Experimental Workflow

The overall process for the synthesis of this compound hydrochloride is depicted in the workflow diagram below.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound HCl A Start: (R)-3-Aminobutyric Acid C Reaction Setup: - Dissolve (R)-3-aminobutyric acid in methanol. - Cool the mixture to 0-10 °C. A->C B Reagents: Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst Precursor) B->C D Addition of Thionyl Chloride: - Slowly add thionyl chloride to the reaction mixture while maintaining the temperature at 0-10 °C. C->D E Reaction: - Warm the mixture to room temperature. - Reflux the reaction mixture until completion. D->E F Work-up: - Cool the reaction mixture. - Concentrate under reduced pressure to remove excess methanol and HCl. E->F G Isolation: - Obtain the crude product as a solid/oil. F->G H Purification (Optional): - Recrystallization or other purification methods. G->H I Final Product: This compound Hydrochloride H->I J Characterization: - NMR (1H, 13C) - IR Spectroscopy - Optical Rotation - Purity Analysis (e.g., HPLC) I->J

Figure 1. Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure and is optimized for high yield and purity.[2]

Materials:

  • (R)-3-Aminobutyric acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-aminobutyric acid (1.0 eq).

  • Add anhydrous methanol (approximately 4-5 mL per gram of amino acid).

  • Stir the mixture to dissolve the amino acid. The mixture may not be completely homogeneous initially.

  • Cool the flask in an ice bath to a temperature of 0-10 °C.

  • Addition of Thionyl Chloride: While maintaining the temperature between 0-10 °C, slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C).

  • Continue refluxing for 2-4 hours or until the reaction is complete (monitored by TLC or other suitable methods). The reaction mixture should become a clear solution.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and hydrogen chloride.

  • The resulting crude product, this compound hydrochloride, is typically obtained as a white to off-white solid or a viscous oil.[1]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.

ParameterValueReference
Starting Material (R)-3-Aminobutyric acid-
Reagents Methanol, Thionyl Chloride-
Reaction Temperature 0-10 °C (addition), Reflux (reaction)[2]
Reaction Time 2-4 hours[2]
Typical Yield >95%[2]
Purity High (typically >97%)[3]
Enantiomeric Excess Maintained (typically >99%)[2]
Appearance White to off-white solid[1]
Molecular Formula C₅H₁₂ClNO₂[3]
Molecular Weight 153.61 g/mol [3]

Characterization Data (Expected):

Analysis Expected Data
¹H NMR Signals corresponding to the methyl ester protons, the methyl protons of the butanoate chain, the methylene protons, and the methine proton adjacent to the amino group.
¹³C NMR Resonances for the carbonyl carbon of the ester, the methoxy carbon, the chiral methine carbon, the methylene carbon, and the terminal methyl carbon.
IR (cm⁻¹) Characteristic absorptions for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-O stretching.
Specific Rotation A specific optical rotation value confirming the (R)-enantiomer. The sign and magnitude will depend on the solvent and concentration.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction generates HCl and SO₂ gases, which are corrosive and toxic. Ensure adequate ventilation.

  • Methanol is flammable and toxic. Avoid ignition sources and inhalation.

By following this detailed protocol, researchers can reliably synthesize this compound with high yield and purity, ensuring the availability of this critical chiral building block for further research and development.

References

(R)-Methyl 3-aminobutanoate: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Methyl 3-aminobutanoate is a valuable chiral building block extensively utilized in the field of organic synthesis. Its bifunctional nature, possessing both a reactive amine and an ester group on a stereodefined carbon backbone, makes it a crucial starting material for the enantioselective synthesis of a wide array of complex molecules, particularly pharmaceuticals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its pivotal role in the construction of key chiral intermediates.

Physicochemical Properties

PropertyValue
CAS Number 103189-63-5
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Appearance Liquid
Purity >95%
Storage Keep in a dark place, sealed in dry conditions, and store in a freezer under -20°C.[1]

Application 1: Synthesis of (R)-3-Aminobutanol, a Key Intermediate for Dolutegravir

One of the most significant applications of this compound is as a precursor in the synthesis of (R)-3-aminobutanol. This chiral amino alcohol is a critical intermediate in the production of Dolutegravir, a potent HIV integrase inhibitor. The synthesis involves a four-step process commencing with the esterification of (R)-3-aminobutyric acid to afford this compound, followed by protection of the amino group, reduction of the ester, and subsequent deprotection.

Synthetic Workflow for (R)-3-Aminobutanol

G A (R)-3-Aminobutyric Acid B This compound (as hydrochloride salt) A->B  Esterification  (Methanol, Thionyl Chloride) C N-Protected (R)-Methyl 3-aminobutanoate B->C  Amino Protection  (e.g., Benzyl Chloroformate) D N-Protected (R)-3-aminobutanol C->D  Reduction  (e.g., NaBH4 / LiCl) E (R)-3-Aminobutanol D->E  Deprotection  (e.g., Hydrogenolysis)

Caption: Synthetic pathway from (R)-3-aminobutyric acid to (R)-3-aminobutanol.

Experimental Protocols

Step 1: Synthesis of this compound Hydrochloride

This procedure describes the esterification of (R)-3-aminobutyric acid.

  • Materials: (R)-3-aminobutyric acid, Methanol, Thionyl chloride.

  • Procedure:

    • In a clean reaction vessel, suspend 50g of (R)-3-aminobutyric acid in 240g of methanol.

    • Cool the mixture to 0-10 °C using an ice water bath.

    • Slowly add 66.4g of thionyl chloride dropwise, maintaining the temperature between 0-10 °C.

    • After the addition is complete, raise the temperature and heat the reaction mixture to reflux.

    • Monitor the reaction until the starting material is consumed (e.g., by TLC).

    • Concentrate the reaction solution under reduced pressure to obtain the product as the hydrochloride salt.

Quantitative Data for Step 1
Yield 98.5%
Purity 99.7%
Enantiomeric Excess (ee) 99.9%

Step 2: N-Protection of this compound

This protocol details the protection of the amino group, for example, with a benzyloxycarbonyl (Cbz) group.

  • Materials: this compound hydrochloride, Sodium carbonate, Benzyl chloroformate, Dichloromethane, Water.

  • Procedure:

    • Dissolve 50g of this compound hydrochloride and 41.4g of sodium carbonate in 400g of water in a four-necked flask.

    • Cool the solution to 0-10 °C.

    • Slowly add 55.5g of benzyl chloroformate dropwise while maintaining the temperature at 0-10 °C.

    • After the addition, raise the temperature to 20-30 °C and stir for 3-4 hours until the starting material disappears.

    • Extract the reaction mixture twice with 200mL portions of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected product.

Step 3 & 4: Reduction and Deprotection to (R)-3-aminobutanol

The subsequent steps involve the reduction of the methyl ester to the corresponding alcohol and the removal of the protecting group to yield (R)-3-aminobutanol. A variety of reducing agents and deprotection strategies can be employed depending on the chosen protecting group. For a Cbz-protected intermediate, reduction with a suitable hydride agent followed by catalytic hydrogenolysis is a common approach.

Application 2: Synthesis of Chiral Piperidine Derivatives

This compound serves as a valuable precursor for the synthesis of enantiomerically pure substituted piperidines, which are common scaffolds in many pharmaceuticals. The synthesis of (R)-3-Amino-1-methyl-piperidine, for instance, can be envisioned starting from a chiral precursor derived from (R)-3-aminobutanoic acid. A general strategy involves the protection of the amino group, cyclization to form the piperidine ring, followed by functional group manipulations.

General Synthetic Workflow for a Chiral Piperidine

G A This compound B N-Protected Intermediate A->B  N-Protection C Cyclization Precursor B->C  Functional Group  Manipulation D Chiral Piperidine Derivative C->D  Cyclization & Deprotection

Caption: General pathway to chiral piperidines from this compound.

Experimental Protocol: Synthesis of 1-methyl-(R)-3-aminopiperidine from a Boc-protected precursor

While this protocol starts from a pre-formed piperidine ring, it illustrates the manipulation of a chiral amine functionality that can be derived from this compound.

  • Materials: tert-butyl (R)-piperidin-3-ylcarbamate, Formaldehyde (30% aqueous solution), Sodium cyanoborohydride, Methanol, Ethyl acetate, 4N HCl in dioxane.

  • Procedure:

    • To a mixture of tert-butyl (R)-piperidin-3-ylcarbamate (10 g), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) at 0 °C, add sodium cyanoborohydride (4.51 g) in portions.

    • Stir the reaction mixture at room temperature overnight.

    • Concentrate the mixture under vacuum.

    • Dissolve the residue in ethyl acetate and water, and perform an extraction. Wash the organic layer with water and brine, then dry over Na₂SO₄.

    • Concentrate the organic layer to obtain the N-methylated intermediate, which is used directly in the next step.

    • Dissolve the crude product in methanol (60 mL) and add 4N HCl in dioxane (10 mL).

    • Stir the mixture at room temperature for 6 hours.

    • Concentrate under vacuum and triturate the residue with ether.

    • Filter the resulting precipitate and wash with ice-cold methanol to afford 1-methyl-(R)-3-aminopiperidine.[1]

Quantitative Data for Piperidine Synthesis
Yield 72%

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its utility is prominently demonstrated in the industrial-scale synthesis of key pharmaceutical intermediates like (R)-3-aminobutanol for Dolutegravir. The protocols provided herein offer a glimpse into the practical application of this versatile molecule. Further exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies for a wide range of enantiomerically pure compounds, underscoring its importance in the advancement of medicinal chemistry and drug discovery.

References

Application Note: Protocols for N-Protection of (R)-Methyl 3-Aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the nitrogen protection of (R)-Methyl 3-aminobutanoate using three common protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These procedures are essential for multi-step organic synthesis, particularly in peptide synthesis and drug development, where selective protection of amine functional groups is critical. This note includes a comparative summary of the reaction conditions, step-by-step methodologies, and visual workflows to guide researchers in selecting and performing the appropriate protection strategy.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The protection of its primary amine group is a crucial step to prevent unwanted side reactions and to control regioselectivity during subsequent synthetic transformations. The choice of the protecting group depends on the overall synthetic strategy, particularly the conditions required for its eventual removal. Boc, Cbz, and Fmoc are widely used protecting groups, each with distinct cleavage conditions, offering orthogonality in complex syntheses. This application note details reliable protocols for the efficient N-protection of this compound with these key groups.

Comparative Overview of N-Protection Protocols

The selection of an appropriate N-protection strategy is contingent on factors such as reagent stability, reaction conditions, yield, and compatibility with other functional groups. The following table summarizes the key parameters for the Boc, Cbz, and Fmoc protection of this compound.

ParameterBoc ProtectionCbz ProtectionFmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl Chloroformate (Cbz-Cl)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Typical Base NaHCO₃, Na₂CO₃, DIPEA, NaOHNaHCO₃, Na₂CO₃, NaOHAqueous Base
Common Solvents Tetrahydrofuran (THF), Dichloromethane (DCM), THF/H₂ODichloromethane (DCM), THF/H₂OWater, Ethanol/Water
Reaction Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature to 60 °C
Typical Reaction Time 12 - 24 hours3 - 20 hours1 - 4 hours
Typical Yield >90%[1][2]~90%[1]80 - 95%[3]
Cleavage Conditions Strong Acid (e.g., TFA, HCl)[4]Catalytic Hydrogenolysis (H₂, Pd/C)Base (e.g., Piperidine in DMF)[5]

Experimental Protocols

Protocol for N-Boc-Protection

This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃) (2.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[2]

  • Dilute the remaining aqueous solution with water and extract the product three times with ethyl acetate.[2]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc-(R)-Methyl 3-aminobutanoate product.[2]

  • Purify by silica gel column chromatography if necessary.[1]

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_amine (R)-Methyl 3-aminobutanoate reaction_step 1. Dissolve & Cool to 0°C 2. Add Boc₂O 3. Stir 12-24h at RT start_amine->reaction_step start_reagent Boc₂O, NaHCO₃ start_reagent->reaction_step start_solvent THF/H₂O start_solvent->reaction_step workup_evap Evaporate THF reaction_step->workup_evap workup_extract Extract with EtOAc workup_evap->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Column Chromatography (if needed) workup_dry->workup_purify end_product N-Boc-(R)-Methyl 3-aminobutanoate workup_purify->end_product

Caption: Workflow for N-Boc protection.

Protocol for N-Cbz-Protection

This protocol details the protection of this compound using benzyl chloroformate (Cbz-Cl).

Materials and Reagents:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or 3N NaOH[6]

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water (deionized)

  • Ethyl acetate (EtOAc) or tert-Butyl methyl ether[6]

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water (or DCM and aqueous NaOH).[1][6]

  • Add sodium bicarbonate (2.0 eq.) or 3N NaOH (1.1 eq.) to the solution.[1][6]

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq.) dropwise to the vigorously stirred solution.[1]

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-20 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.[1]

  • Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • The resulting crude product can be purified by silica gel column chromatography.

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_amine (R)-Methyl 3-aminobutanoate reaction_step 1. Dissolve & Cool to 0°C 2. Add Cbz-Cl 3. Stir 12-20h start_amine->reaction_step start_reagent Cbz-Cl, NaHCO₃ start_reagent->reaction_step start_solvent THF/H₂O start_solvent->reaction_step workup_extract Extract with EtOAc reaction_step->workup_extract workup_wash Wash (Acid, Base, Brine) workup_extract->workup_wash workup_dry Dry & Concentrate workup_wash->workup_dry workup_purify Column Chromatography workup_dry->workup_purify end_product N-Cbz-(R)-Methyl 3-aminobutanoate workup_purify->end_product

Caption: Workflow for N-Cbz protection.

Protocol for N-Fmoc-Protection

This protocol provides a method for the protection of this compound using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an aqueous medium.[3]

Materials and Reagents:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Water (deionized)

  • Ethanol

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask, add this compound (1.0 mmol) and Fmoc-Cl (1.2 mmol).

  • Add 1.5 mL of a 3:1 water:ethanol mixture to the solids.[3]

  • Stir the reaction mixture at 60 °C.[3]

  • Monitor the reaction by TLC until the starting amine is consumed (typically 1-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with 1M HCl to a pH of ~2 to precipitate the product.

  • Filter the solid product using a Buchner funnel.

  • Wash the collected solid thoroughly with water.

  • Recrystallize the product from hot ethanol to afford the pure N-Fmoc-(R)-Methyl 3-aminobutanoate.[3]

Fmoc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_amine (R)-Methyl 3-aminobutanoate reaction_step 1. Combine Reagents 2. Stir at 60°C for 1-4h start_amine->reaction_step start_reagent Fmoc-Cl start_reagent->reaction_step start_solvent H₂O/Ethanol start_solvent->reaction_step workup_acidify Acidify with HCl reaction_step->workup_acidify workup_filter Filter Precipitate workup_acidify->workup_filter workup_wash Wash with Water workup_filter->workup_wash workup_recrystallize Recrystallize from Ethanol workup_wash->workup_recrystallize end_product N-Fmoc-(R)-Methyl 3-aminobutanoate workup_recrystallize->end_product

Caption: Workflow for N-Fmoc protection.

Conclusion

The protocols detailed in this application note provide robust and efficient methods for the N-protection of this compound with Boc, Cbz, and Fmoc groups. The choice of protecting group should be guided by the specific requirements of the synthetic route, particularly the desired orthogonality and deprotection conditions. By following these detailed procedures, researchers can achieve high yields of the desired N-protected products, facilitating their use in further synthetic applications.

References

Application Notes and Protocols for the Synthesis of (R)-3-Aminobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

(R)-3-aminobutanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). A common synthetic route to (R)-3-aminobutanol involves the reduction of the corresponding ester, (R)-Methyl 3-aminobutanoate. This document provides detailed protocols for this reduction, focusing on the use of Lithium Aluminium Hydride (LAH), a powerful and effective reducing agent for this transformation. Alternative methods are also discussed and compared.

Choice of Reducing Agent

The selection of an appropriate reducing agent is critical for the successful synthesis of (R)-3-aminobutanol from its methyl ester precursor.

  • Lithium Aluminium Hydride (LiAlH₄ or LAH): LAH is a potent nucleophilic reducing agent capable of reducing a wide range of functional groups, including esters and amides, to their corresponding alcohols and amines.[1][2] It is highly effective for the reduction of this compound to (R)-3-aminobutanol. However, LAH reacts violently with water and other protic solvents, necessitating anhydrous reaction conditions and careful handling.[1]

  • Sodium Borohydride (NaBH₄): While safer and easier to handle than LAH, sodium borohydride is generally not strong enough to reduce esters under standard conditions. Its use would require the presence of activating agents or more forcing reaction conditions, which can complicate the procedure.

  • Sodium Aluminum Hydride (NaAlH₄): This reagent is a cost-effective alternative to LAH and has been successfully used for the reduction of (R)-3-aminobutanoic acid, demonstrating high yield and purity of the final product.

Reaction Mechanism

The reduction of an ester with Lithium Aluminium Hydride proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group as a leaving group, initially forming an aldehyde intermediate. This aldehyde is then rapidly reduced by another equivalent of hydride to form the primary alcohol upon acidic or aqueous workup.[3]

Chiral Integrity

A primary concern in the synthesis of chiral molecules is the preservation of stereochemical integrity. The reduction of this compound with LAH is not expected to affect the chiral center at the C3 position, as the reaction occurs at the carbonyl carbon. However, it is imperative to verify the enantiomeric excess (ee) of the final product to ensure no racemization has occurred.

Quality Control and Analysis

The purity and enantiomeric excess of the synthesized (R)-3-aminobutanol should be rigorously assessed. Due to the lack of a strong chromophore in the molecule, direct analysis by UV-HPLC is challenging. A common and effective method involves the derivatization of the amino alcohol with a chiral derivatizing agent, followed by analysis of the resulting diastereomers using standard reversed-phase HPLC or Supercritical Fluid Chromatography (SFC).[4] This allows for accurate determination of both chemical purity and enantiomeric excess.

Data Presentation

The following table summarizes quantitative data for different methods of producing (R)-3-aminobutanol.

Starting MaterialReducing AgentSolventYield (%)Purity (%)Enantiomeric Excess (ee %)Reference
(R)-3-Aminobutanoic AcidSodium Aluminum HydrideTHF61-6796-99100Medicines for All Institute
Amino-protected (R)-3-aminobutyric acid esterBorohydride / Lewis AcidAlcohol>90>98>99.9CN110683960A
This compoundLithium Aluminium HydrideTHFExpected >85Expected >98Expected >99General Procedure

Experimental Protocols

Protocol 1: Reduction of this compound using Lithium Aluminium Hydride

This protocol describes a general procedure for the LAH reduction of an amino ester.

Materials:

  • This compound

  • Lithium Aluminium Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas supply

Equipment:

  • Oven-dried, three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup and extraction

Procedure:

  • Reaction Setup:

    • Under a nitrogen atmosphere, charge an oven-dried 250 mL three-necked flask with Lithium Aluminium Hydride (1.5 equivalents) suspended in anhydrous THF (50 mL).[5]

    • Equip the flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of the Ester:

    • Dissolve this compound (1 equivalent) in anhydrous THF (25 mL).

    • Slowly add the ester solution to the stirred LAH suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.[5]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice-water bath.[6]

    • Caution: The following additions are highly exothermic and produce hydrogen gas. Perform in a well-ventilated fume hood.

    • Slowly and carefully add water (X mL, where X is the mass of LAH in grams) dropwise.[6]

    • Add 15% aqueous NaOH solution (X mL) dropwise.[6]

    • Add water (3X mL) dropwise.[6]

    • Remove the cooling bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Combine the filtrate and the washings.

    • Dry the organic solution over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (R)-3-aminobutanol.

    • If necessary, purify the product by vacuum distillation.

Protocol 2: Chiral Purity Analysis by HPLC after Derivatization

This protocol describes a general method for determining the enantiomeric excess of (R)-3-aminobutanol.

Materials:

  • (R)-3-aminobutanol sample

  • Chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride)[4]

  • Aprotic solvent (e.g., Dichloromethane)

  • HPLC grade solvents (e.g., Acetonitrile, Water)

  • (S)-3-aminobutanol (for reference)

Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Standard laboratory glassware

Procedure:

  • Derivatization:

    • Dissolve a known amount of the (R)-3-aminobutanol sample in dichloromethane.

    • Add an excess of the chiral derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride.[4]

    • Allow the reaction to proceed at room temperature until complete.

    • Prepare a reference sample using racemic 3-aminobutanol to identify the retention times of both diastereomers.

  • HPLC Analysis:

    • Dilute the derivatized sample with the mobile phase.

    • Inject the sample into the HPLC system.

    • Perform the separation on a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water).[4]

    • Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[4]

  • Data Analysis:

    • Integrate the peak areas of the two diastereomers in the chromatogram.

    • Calculate the enantiomeric excess (ee %) using the following formula: ee (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Visualizations

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start This compound in Anhydrous THF reaction_mix Reaction Mixture start->reaction_mix Slow Addition lah LiAlH4 Suspension in Anhydrous THF (0°C) lah->reaction_mix reflux Reflux (2-4h) reaction_mix->reflux quench Quench at 0°C (H₂O, NaOH, H₂O) reflux->quench filter Filter through Celite® quench->filter extract Dry & Concentrate filter->extract distill Vacuum Distillation extract->distill product (R)-3-aminobutanol distill->product analysis Chiral HPLC Analysis product->analysis

Caption: Workflow for the reduction of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the synthesis of enantiomerically pure (R)-Methyl 3-aminobutanoate via enzymatic kinetic resolution of its racemic counterpart. This compound is a valuable chiral building block in the pharmaceutical industry. Enzymatic resolution, particularly utilizing lipases, offers a highly selective and environmentally benign approach to obtain the desired enantiomer. These notes are intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and workflow visualizations to facilitate the implementation of this chemoenzymatic strategy.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is continually increasing, as single enantiomers of a chiral drug often exhibit desired therapeutic effects while the other may be inactive or even cause adverse effects. This compound is a key chiral intermediate for the synthesis of various active pharmaceutical ingredients. Traditional chemical methods for resolving racemic mixtures can be inefficient and environmentally hazardous. In contrast, enzymatic kinetic resolution (EKR) presents a green and highly efficient alternative.

Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated exceptional catalytic activity and enantioselectivity in the resolution of a wide range of chiral compounds, including β-amino esters.[1] The principle of EKR involves the selective transformation of one enantiomer from a racemic mixture into a new product, leaving the other enantiomer unreacted. Subsequent separation of the product from the unreacted substrate allows for the isolation of both enantiomers in high purity.

This document outlines the application of CALB-catalyzed acylation for the kinetic resolution of racemic methyl 3-aminobutanoate, providing detailed experimental protocols, a summary of expected quantitative outcomes, and analytical methods for monitoring the reaction and determining enantiomeric purity.

Principle of the Method

The enzymatic kinetic resolution of racemic methyl 3-aminobutanoate is based on the enantioselective acylation of the (S)-enantiomer by an acyl donor, catalyzed by a lipase. The enzyme preferentially catalyzes the reaction of the (S)-amine, converting it into an N-acylated product. This leaves the desired this compound unreacted. The significant difference in the reaction rates for the two enantiomers allows for the separation of the unreacted (R)-ester from the acylated (S)-ester at approximately 50% conversion, ideally yielding both compounds with high enantiomeric excess (e.e.).

The overall process can be visualized as follows:

G racemate Racemic (R/S)-Methyl 3-aminobutanoate enzyme Lipase (e.g., CALB) + Acyl Donor racemate->enzyme EKR products Mixture: This compound (unreacted) N-Acyl-(S)-Methyl 3-aminobutanoate enzyme->products separation Separation (e.g., Chromatography) products->separation R_product This compound separation->R_product S_product N-Acyl-(S)-Methyl 3-aminobutanoate separation->S_product

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocols

Materials and Reagents
  • Racemic Methyl 3-aminobutanoate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., Ethyl acetate, Isopropenyl acetate, Vinyl acetate)

  • Organic solvent (e.g., tert-Butyl methyl ether (MTBE), Toluene, Hexane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath, rotary evaporator)

  • Chromatography supplies (silica gel, solvents for column chromatography)

Protocol for Enzymatic Kinetic Resolution
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic methyl 3-aminobutanoate (1.0 eq).

    • Add the chosen organic solvent (e.g., MTBE) to achieve a substrate concentration of 12.5–100 mM.[2]

    • Add the acyl donor (1.0 - 1.5 eq).

    • Add the immobilized lipase (e.g., 10 mg of Novozym 435).[2]

  • Reaction Conditions:

    • Seal the flask and place it in a temperature-controlled shaker or a stirred water bath set to the desired temperature (typically 30-50 °C).[2]

    • Stir the reaction mixture at a constant rate (e.g., 200 rpm).[2]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 6 hours).[2]

    • Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted substrate and the product.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting residue, containing the unreacted this compound and the N-acylated (S)-methyl 3-aminobutanoate, can be purified by column chromatography on silica gel. A solvent gradient (e.g., hexane/ethyl acetate) is typically used to separate the less polar acylated product from the more polar unreacted amine.

    • Collect the fractions containing the desired this compound and concentrate them under reduced pressure.

    • Dry the final product over anhydrous sodium sulfate and determine the yield and enantiomeric excess.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess of methyl 3-aminobutanoate can be determined by chiral HPLC.

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector.

  • Chromatographic Conditions (Example):

    • Column: CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[3]

    • Mobile Phase: An isocratic mixture of water, isopropanol, and acetonitrile (e.g., 40:50:10, v/v/v).[3] For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase may be necessary to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 45 °C.[3]

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following tables summarize typical quantitative data obtained from the enzymatic resolution of β-amino esters using Candida antarctica lipase B.

Table 1: Effect of Acylating Agent and Support on the Kinetic Resolution of Chiral Amines. [2]

SubstrateAcylating AgentEnzyme SupportConversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
(±)-1-phenylethan-1-amineIsopropyl 2-cyanoacetateNovozym 43548.994.1>99>200
(±)-1-phenylethan-1-amineIsopropyl 2-cyanoacetateCaLB-MNPs36.155.698.130
(±)-4-phenylbutan-2-amineIsopropyl 2-ethoxyacetateNovozym 43549.8>9998.4>200
(±)-4-phenylbutan-2-amineIsopropyl 2-ethoxyacetateCaLB-MNPs45.180.998.488

CaLB-MNPs: Candida antarctica lipase B immobilized on magnetic nanoparticles.

Table 2: Lipase-Catalyzed Resolution of N-Protected-β³-amino Methyl Esters. [1]

SubstrateProtecting GroupAcyl DonorConversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
Methyl 3-aminobutanoateBocIsopropenyl acetate~50>99>99>200
Methyl 3-amino-3-phenylpropanoateCbzIsopropenyl acetate~50>99>99>200

Logical Relationships and Workflows

The logical progression of developing a successful enzymatic resolution protocol can be visualized as follows:

G cluster_0 Reaction Optimization cluster_1 Execution and Analysis enzyme_selection Enzyme Selection (e.g., CALB) solvent_screening Solvent Screening (e.g., MTBE, Toluene) enzyme_selection->solvent_screening acyl_donor_selection Acyl Donor Selection (e.g., Ethyl Acetate) solvent_screening->acyl_donor_selection parameter_optimization Parameter Optimization (Temp., Conc., Time) acyl_donor_selection->parameter_optimization scale_up Preparative Scale Reaction parameter_optimization->scale_up workup Work-up and Purification scale_up->workup analysis Chiral Analysis (HPLC/GC) workup->analysis

Caption: Protocol Development Workflow.

Conclusion

The enzymatic kinetic resolution of racemic methyl 3-aminobutanoate using Candida antarctica lipase B is a robust and highly selective method for the preparation of the enantiomerically pure (R)-isomer. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to successfully implement this valuable synthetic strategy. The use of immobilized enzymes allows for easy catalyst recovery and reuse, further enhancing the sustainability and cost-effectiveness of the process. The detailed analytical methods ensure accurate monitoring and characterization of the chiral products. This chemoenzymatic approach represents a significant advancement in the efficient and environmentally responsible synthesis of key pharmaceutical intermediates.

References

Large-Scale Production of (R)-Methyl 3-aminobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale production of (R)-Methyl 3-aminobutanoate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections outline three primary synthesis routes: chemical synthesis via esterification, asymmetric hydrogenation, and biocatalytic transamination. Quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Introduction

This compound is a valuable chiral building block in the pharmaceutical industry. Its stereocenter and functional groups make it an important intermediate for the synthesis of a range of active pharmaceutical ingredients (APIs). The efficient and scalable production of this compound in high enantiomeric purity is therefore of significant interest. This document details and compares three major production methodologies.

Comparative Analysis of Production Routes

The selection of a synthesis route for large-scale production depends on various factors including cost of raw materials and catalysts, process safety, scalability, and the desired purity of the final product. Below is a summary of key quantitative data for the different approaches.

ParameterChemical Synthesis via EsterificationAsymmetric Hydrogenation of EnamineBiocatalytic Transamination
Starting Material (R)-3-Aminobutyric acidMethyl 3-aminocrotonateMethyl 3-oxobutanoate
Key Reagents/Catalyst Thionyl chloride, MethanolChiral Rhodium or Ruthenium catalyst (e.g., Ru-BINAP)Transaminase (ATA), Amine donor (e.g., Isopropylamine)
Typical Yield >95%[1]High (Specific data for this substrate is limited in public literature)High (Specific data for this substrate is limited in public literature)
Enantiomeric Excess (ee) >99% (starting material dependent)[1]>95%[2]>99%
Key Advantages High yield, uses readily available starting material, straightforward process.High enantioselectivity, potentially fewer steps than starting from a chiral precursor.High enantioselectivity, mild reaction conditions, environmentally friendly.
Key Challenges Use of hazardous reagents (thionyl chloride), potential for side reactions.Cost of chiral catalyst, requires high-pressure hydrogenation equipment.Enzyme stability and cost, equilibrium limitations may require specific strategies.

Experimental Protocols

Chemical Synthesis via Esterification of (R)-3-Aminobutyric Acid

This method relies on the direct esterification of commercially available (R)-3-aminobutyric acid. The use of thionyl chloride in methanol is a common and effective method for this transformation.[1][3][4][5][6]

Protocol: Large-Scale Esterification

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel with 240 kg of methanol.

  • Charging of Starting Material: Add 50 kg of (R)-3-aminobutyric acid to the reactor.

  • Cooling: Cool the resulting suspension to 0-10 °C with constant stirring using a cooling jacket.

  • Addition of Thionyl Chloride: Slowly add 66.4 kg of thionyl chloride via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature is maintained between 0-10 °C. Caution: This addition is highly exothermic and releases HCl gas, which must be neutralized in a scrubber.

  • Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC or TLC).

  • Solvent Removal: Cool the reaction mixture to 30-40 °C. Concentrate the solution under reduced pressure to remove excess methanol and HCl.

  • Product Isolation: The resulting crude product, this compound hydrochloride, can be used directly in the next step or further purified. For the free amine, a basic workup would be required.

Asymmetric Hydrogenation of Methyl 3-Aminocrotonate

Asymmetric hydrogenation offers a powerful method for establishing the chiral center with high enantioselectivity.[7] This route involves the hydrogenation of an unsaturated precursor, such as methyl 3-aminocrotonate, using a chiral transition metal catalyst.

Protocol: Asymmetric Hydrogenation (General Procedure)

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand like BINAP) and a suitable solvent (e.g., methanol, dichloromethane).

  • Substrate Addition: Add the substrate, methyl 3-aminocrotonate, to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-100 atm). Heat the reaction to the target temperature (e.g., 25-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples via GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by distillation or chromatography to yield this compound.

Biocatalytic Transamination of Methyl 3-Oxobutanoate

Biocatalytic methods provide a green and highly selective alternative for the synthesis of chiral amines.[8][9][10][11][12][13] In this approach, a transaminase enzyme catalyzes the transfer of an amino group from an amine donor to a keto-ester substrate.

Protocol: Biocatalytic Transamination

  • Reaction Mixture Preparation: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

  • Reagent Addition: Add the substrate, methyl 3-oxobutanoate, the amine donor (e.g., isopropylamine in excess), and the cofactor pyridoxal 5'-phosphate (PLP).

  • Enzyme Addition: Add the (R)-selective amine transaminase (ATA) enzyme, either as a whole-cell catalyst or as a purified enzyme.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the pH and adjust as necessary.

  • Equilibrium Shift: To drive the reaction to completion, a strategy to remove the ketone byproduct (e.g., acetone from isopropylamine) may be employed. This can be achieved by sparging with nitrogen or by using a coupled enzyme system.

  • Work-up and Purification: Once the reaction has reached completion, separate the enzyme (if immobilized or as whole cells) by filtration or centrifugation. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic phase is then washed, dried, and concentrated. The final product is purified by distillation under reduced pressure.

Downstream Processing and Purification

The purification of this compound on a large scale typically involves the following steps:

  • Removal of Catalyst:

    • Chemical Synthesis: After the reaction, the product is in the form of its hydrochloride salt. If the free amine is desired, a neutralization step with a base (e.g., sodium carbonate or sodium hydroxide) is performed, followed by extraction into an organic solvent.

    • Asymmetric Hydrogenation: The metal catalyst is typically removed by filtration through a pad of celite or silica gel, or by using a scavenger resin.

    • Biocatalytic Synthesis: The enzyme is removed by filtration or centrifugation.

  • Solvent Exchange and Concentration: The solvent from the reaction or extraction is removed by distillation, often under reduced pressure to avoid high temperatures that could lead to degradation or racemization.

  • Distillation: The crude product is purified by fractional distillation under reduced pressure. This is an effective method for separating the desired product from non-volatile impurities and any remaining starting materials or byproducts with different boiling points.

  • Quality Control: The purity and enantiomeric excess of the final product are confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) on a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Chemical Synthesis Workflow

Chemical Synthesis of this compound cluster_0 Esterification cluster_1 Work-up & Purification Start (R)-3-Aminobutyric Acid + Methanol Reaction Add Thionyl Chloride (0-10°C) Reflux (65-70°C) Start->Reaction Reactants Product_HCl This compound HCl Reaction->Product_HCl Yield >95% Concentration Concentration under Reduced Pressure Product_HCl->Concentration Neutralization Neutralization & Extraction Concentration->Neutralization Distillation Fractional Distillation Neutralization->Distillation Final_Product Pure (R)-Methyl 3-aminobutanoate Distillation->Final_Product Purity >99%

Caption: Workflow for the chemical synthesis of this compound.

Asymmetric Hydrogenation Process

Asymmetric Hydrogenation for this compound Substrate Methyl 3-aminocrotonate Hydrogenation High Pressure H2 (10-100 atm) Substrate->Hydrogenation Catalyst Chiral Ru-BINAP Catalyst Catalyst->Hydrogenation Crude_Product Crude (R)-Methyl 3-aminobutanoate Hydrogenation->Crude_Product High ee Purification Catalyst Removal & Distillation Crude_Product->Purification Final_Product Pure (R)-Methyl 3-aminobutanoate Purification->Final_Product Purity >99%

Caption: Process flow for asymmetric hydrogenation synthesis.

Biocatalytic Transamination Workflow

Biocatalytic Synthesis of this compound cluster_0 Bioreaction cluster_1 Downstream Processing Substrate Methyl 3-oxobutanoate + Amine Donor Reaction Biocatalytic Transamination Substrate->Reaction Enzyme (R)-selective Transaminase (ATA) Enzyme->Reaction Separation Enzyme Removal Reaction->Separation Extraction Solvent Extraction Separation->Extraction Purification Distillation Extraction->Purification Final_Product Pure (R)-Methyl 3-aminobutanoate Purification->Final_Product ee >99%

Caption: Workflow for the biocatalytic synthesis of this compound.

References

Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the chiral separation of (R)-Methyl 3-aminobutanoate from its (S)-enantiomer using High-Performance Liquid Chromatography (HPLC). This method is suitable for researchers, scientists, and professionals in drug development for the accurate determination of enantiomeric purity.

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical industry. The stereochemistry of such intermediates is critical as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, robust analytical methods are required to ensure the enantiomeric purity of these molecules. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][3]

This application note describes a normal-phase HPLC method for the analysis of this compound. Due to the lack of a strong UV chromophore in the analyte, this protocol outlines a pre-column derivatization step to enable sensitive UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, we will use a hypothetical column, ChiralPak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), with dimensions of 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • 3,5-Dinitrobenzoyl chloride (DNB-Cl)

    • Pyridine

    • Dichloromethane (DCM)

    • This compound standard

    • (S)-Methyl 3-aminobutanoate standard

    • Racemic Methyl 3-aminobutanoate

Sample Preparation: Derivatization

To enhance UV detection, a derivatization step is employed:

  • Standard Solution: Prepare a 1 mg/mL stock solution of racemic Methyl 3-aminobutanoate in Dichloromethane (DCM).

  • Derivatization Reaction:

    • To 1 mL of the standard solution, add 1.5 equivalents of 3,5-Dinitrobenzoyl chloride (DNB-Cl).

    • Add 2.0 equivalents of pyridine to act as a catalyst and acid scavenger.

    • Vortex the mixture and allow it to react at room temperature for 1 hour.

    • After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Sample Solution: Prepare the sample containing this compound using the same derivatization procedure.

HPLC Method Parameters

The following HPLC conditions are a starting point and may require optimization for specific systems and columns.

ParameterCondition
Column ChiralPak IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Ethanol (90:5:5, v/v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 20 minutes

Data Presentation

System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system. A solution of the derivatized racemic mixture should be injected five times, and the following parameters should be met.

ParameterAcceptance CriteriaObserved Value (Example)
Resolution (Rs) ≥ 1.52.1
Tailing Factor (T) 0.8 - 1.51.1 (for both peaks)
Theoretical Plates (N) > 20003500 (for (R)-enantiomer)
%RSD of Retention Time ≤ 2.0%0.3%
%RSD of Peak Area ≤ 2.0%0.8%
Quantitative Analysis

The enantiomeric purity is calculated as the percentage of the peak area of the desired enantiomer relative to the total peak area of both enantiomers.

Enantiomeric Excess (%ee) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where:

  • AreaR is the peak area of the (R)-enantiomer.

  • AreaS is the peak area of the (S)-enantiomer.

Sample IDRetention Time (R)-enantiomer (min)Peak Area (R)-enantiomerRetention Time (S)-enantiomer (min)Peak Area (S)-enantiomerEnantiomeric Purity (%)
Racemic Standard12.550123414.849987650.1
Sample 112.698543214.9123499.8

Experimental Workflow and Diagrams

The overall workflow for the chiral analysis is depicted below.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample of Methyl 3-aminobutanoate deriv Derivatization with 3,5-Dinitrobenzoyl chloride start->deriv reconstitute Reconstitute in Mobile Phase deriv->reconstitute inject Inject into HPLC System reconstitute->inject separate Chiral Separation on ChiralPak IA inject->separate detect UV Detection at 254 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Enantiomeric Purity integrate->calculate end end calculate->end Final Report

Caption: Experimental workflow for the chiral HPLC analysis.

The logical relationship for selecting a suitable chiral separation strategy is outlined in the following diagram.

Chiral_Method_Development analyte Analyte: This compound chromophore_check Does it have a strong UV chromophore? analyte->chromophore_check derivatize Derivatize with a chromophoric agent (e.g., DNB-Cl) chromophore_check->derivatize No no_deriv Direct Injection chromophore_check->no_deriv Yes csp_selection Select Chiral Stationary Phase (CSP) derivatize->csp_selection no_deriv->csp_selection polysaccharide Polysaccharide-based (e.g., ChiralPak IA) csp_selection->polysaccharide macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic T) csp_selection->macrocyclic zwitterionic Zwitterionic (e.g., ZWIX(+)) csp_selection->zwitterionic mobile_phase Select Mobile Phase System polysaccharide->mobile_phase macrocyclic->mobile_phase zwitterionic->mobile_phase normal_phase Normal Phase (Hexane/Alcohol) mobile_phase->normal_phase reversed_phase Reversed Phase (ACN/Water) mobile_phase->reversed_phase polar_organic Polar Organic (MeOH/ACN) mobile_phase->polar_organic optimization Optimize Method (Flow rate, Temperature, % Modifier) normal_phase->optimization reversed_phase->optimization polar_organic->optimization

Caption: Decision tree for chiral method development.

References

Application Notes and Protocols for Purity Assessment of Beta-Amino Esters by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amino esters are a critical class of compounds in pharmaceutical and chemical industries, serving as key intermediates in the synthesis of beta-lactam antibiotics, peptides, and other biologically active molecules. The purity of these esters is paramount to ensure the safety, efficacy, and quality of the final products. Gas chromatography (GC) is a powerful and widely used analytical technique for the purity assessment of volatile and semi-volatile compounds. This document provides detailed application notes and protocols for the determination of chemical purity and enantiomeric excess of beta-amino esters using GC coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Due to the polar nature of beta-amino esters, derivatization is a crucial step to enhance their volatility and thermal stability, making them amenable to GC analysis.[1][2] This guide will cover two primary derivatization techniques: silylation and acylation.

General Workflow for Purity Assessment

The overall process for the quantitative and qualitative analysis of beta-amino esters from sample receipt to final report is illustrated in the workflow diagram below. This process includes sample preparation, derivatization, GC analysis, and data interpretation.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Analysis & Reporting Sample Sample Weighing and Dissolution Standard Internal Standard Spiking Sample->Standard Reagent Addition of Derivatization Reagent (e.g., MSTFA or Chloroformate) Standard->Reagent Reaction Incubation/ Heating Reagent->Reaction Quench Reaction Quenching (if necessary) Reaction->Quench Injection Sample Injection (Split/Splitless) Quench->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Purity/Impurity Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the GC-based purity assessment of beta-amino esters.

Experimental Protocols

Protocol 1: Purity Determination by GC-FID using Silylation

This protocol is suitable for assessing the overall chemical purity of beta-amino esters. Silylation targets the active hydrogens on the amine group, converting them into less polar and more volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[3][4]

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 25 mg of the beta-amino ester sample into a vial. Dissolve in 1.0 mL of a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Internal Standard (IS) Stock Solution: Prepare a 5 mg/mL solution of an appropriate internal standard (e.g., tetradecane, biphenyl) in the same solvent.

  • Sample for Analysis: Add 50 µL of the IS stock solution to the sample solution.

2. Derivatization Procedure (Silylation):

  • To the sample vial, add 200 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3][4]

  • Cap the vial tightly and heat at 60-80°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. Gas Chromatography (GC-FID) Conditions:

ParameterValue
GC System Agilent 7890B GC with FID or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized beta-amino ester and the internal standard based on their retention times.

  • Calculate the purity of the beta-amino ester using the area normalization method or the internal standard method. For area normalization, the purity is calculated as: % Purity = (Area of main peak / Total area of all peaks) x 100

Protocol 2: Enantiomeric Purity by Chiral GC using Acylation

This protocol is designed to determine the enantiomeric excess (e.e.) of chiral beta-amino esters. Acylation with a chloroformate reagent followed by separation on a chiral stationary phase is a common approach.[5]

1. Sample and Standard Preparation:

  • Sample Solution: Prepare a 1 mg/mL solution of the beta-amino ester in a suitable solvent (e.g., dichloromethane).

  • Derivatization Reagent: Use a solution of ethyl chloroformate or propyl chloroformate.

2. Derivatization Procedure (Acylation):

  • To 1 mL of the sample solution, add 100 µL of pyridine (to act as a base).

  • Add 150 µL of ethyl chloroformate dropwise while vortexing.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Add 1 mL of deionized water to quench the reaction and separate the organic layer for injection.

3. Chiral Gas Chromatography (GC-FID) Conditions:

ParameterValue
GC System Agilent 7890B GC with FID or equivalent
Column Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film thickness) or equivalent chiral column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 230°C
Injection Volume 1 µL
Split Ratio 100:1
Oven Program Initial: 100°C, hold for 1 minRamp: 4°C/min to 200°CHold: 10 min at 200°C
Detector Flame Ionization Detector (FID)
Detector Temp. 250°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

4. Data Analysis:

  • Identify the peaks for the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Data Presentation

Table 1: Quantitative Purity Analysis of a Beta-Amino Ester Batch

CompoundRetention Time (min)Peak Area% Area
Solvent2.15--
Impurity 18.5412,5430.25
Beta-Amino Ester 10.23 4,987,456 99.50
Impurity 211.059,8760.20
Internal Standard13.452,500,000-
Total 5,009,875 100.00

Table 2: Enantiomeric Excess Determination of a Chiral Beta-Amino Ester

EnantiomerRetention Time (min)Peak Area% Area
(R)-Enantiomer15.671,980,50099.0
(S)-Enantiomer16.0220,0051.0
Enantiomeric Excess (e.e.) 98.0%

Signaling Pathways and Logical Relationships

The logical relationship for method selection based on the analytical goal is depicted below. For general purity, a standard non-polar column is sufficient after derivatization. For enantiomeric purity, a chiral stationary phase is mandatory.

Method_Selection Goal Analytical Goal Purity Chemical Purity Goal->Purity Enantiomeric Enantiomeric Purity Goal->Enantiomeric Derivatization Derivatization (Silylation/Acylation) Purity->Derivatization Enantiomeric->Derivatization NonChiralGC GC-FID/MS (e.g., DB-5ms) Derivatization->NonChiralGC ChiralGC Chiral GC-FID (e.g., Chirasil-Val) Derivatization->ChiralGC ResultPurity Purity (%) NonChiralGC->ResultPurity ResultEE Enantiomeric Excess (%) ChiralGC->ResultEE

Caption: Decision tree for selecting the appropriate GC method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-Methyl 3-aminobutanoate, with a focus on improving yield and enantioselectivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield in Esterification using Thionyl Chloride and Methanol

Question: My esterification of (R)-3-aminobutanoic acid with thionyl chloride in methanol is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this Fischer esterification are common and can often be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reflux period. Ensure the reaction is heated to an appropriate temperature, typically reflux.[1]

  • Reagent Quality and Stoichiometry: The quality and amounts of your reagents are critical.

    • Solution: Use freshly distilled thionyl chloride and anhydrous methanol. Moisture can quench the thionyl chloride and hydrolyze the ester product. Ensure at least two equivalents of thionyl chloride are used to drive the reaction to completion.[1]

  • Sub-optimal Reaction Conditions: The reaction conditions may not be ideal.

    • Solution: Slowly add the thionyl chloride to the cooled methanol suspension of the amino acid to control the initial exothermic reaction.[1] After the addition, ensure the mixture is brought to reflux and maintained there for a sufficient duration.

  • Work-up and Purification Issues: Product may be lost during the work-up and purification steps.

    • Solution: After the reaction, excess methanol and thionyl chloride should be removed under reduced pressure.[1] During aqueous work-up, ensure the pH is carefully adjusted to not hydrolyze the ester. When performing liquid-liquid extraction, use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product.

Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis

Question: I am observing low enantiomeric excess in my asymmetric synthesis of this compound. What are the common causes and solutions?

Answer: Achieving high enantioselectivity is a critical aspect of synthesizing chiral molecules. Low e.e. can arise from several factors related to the catalyst, substrate, and reaction conditions.

  • Catalyst Inactivity or Degradation: The chiral catalyst may not be active or may have degraded.

    • Solution: Ensure the catalyst is handled and stored under the recommended conditions (e.g., inert atmosphere, low temperature). Use the correct catalyst loading as specified in the protocol. For hydrogenations, ensure proper activation of the catalyst.

  • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact enantioselectivity.

    • Solution: Optimize the reaction temperature; in many cases, lower temperatures lead to higher enantioselectivity. Screen different solvents to find the optimal medium for the asymmetric transformation. For asymmetric hydrogenations, the hydrogen pressure is a critical parameter to optimize.

  • Racemization: The product may be racemizing under the reaction or work-up conditions.

    • Solution: Analyze the e.e. of the crude product to determine if racemization is occurring during purification. If so, modify the purification method (e.g., use a milder pH during extraction, or switch to a different chromatography stationary phase).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

  • Esterification of (R)-3-aminobutanoic acid: This is a straightforward method often employing an acid catalyst like thionyl chloride or anhydrous HCl in methanol.[2]

  • Enzymatic Kinetic Resolution of racemic Methyl 3-aminobutanoate: This method uses a lipase to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (R)-enantiomer.

  • Asymmetric Hydrogenation of Methyl 3-aminocrotonate: This method utilizes a chiral catalyst, such as a Ru-BINAP complex, to stereoselectively hydrogenate the double bond to yield the (R)-enantiomer with high enantiopurity.[3]

Q2: How can I purify crude this compound?

A2: Purification is typically achieved through one of the following methods:

  • Vacuum Distillation: This is effective for separating the product from non-volatile impurities.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities. A common eluent system is a mixture of ethyl acetate and hexanes.

  • Recrystallization of a salt: The amino ester can be converted to a salt (e.g., hydrochloride) and recrystallized to achieve high purity.

Q3: My purified this compound is a yellow oil, but the literature reports it as a colorless liquid. What could be the cause?

A3: A yellow color often indicates the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. To address this, you can try treating a solution of your product with activated carbon followed by filtration through celite. If the color persists, further purification by column chromatography or distillation may be necessary.

Q4: What are the potential side reactions when using thionyl chloride for esterification?

A4: The primary side reaction of concern is the reaction of thionyl chloride with the amine group to form a sulfinylamine. However, when the reaction is carried out in a large excess of methanol, the methanol preferentially reacts with the thionyl chloride to generate HCl in situ, which then protonates the amine, protecting it from reacting with thionyl chloride.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodStarting MaterialKey Reagents/CatalystTypical Yield (%)Typical e.e. (%)AdvantagesDisadvantages
Esterification (R)-3-aminobutanoic acidThionyl chloride, Methanol85-98>99High yield, readily available starting material, simple procedure.Requires handling of corrosive thionyl chloride.
Enzymatic Kinetic Resolution Racemic methyl 3-aminobutanoateLipase (e.g., from Pseudomonas cepacia)<50 (for the desired enantiomer)>95High enantioselectivity, mild reaction conditions.Theoretical maximum yield is 50%, requires separation of enantiomers.[4]
Asymmetric Hydrogenation Methyl 3-aminocrotonateRu-BINAP catalyst, H₂>90>96High yield and high enantioselectivity.Requires specialized high-pressure equipment and expensive catalyst.[3]

Experimental Protocols

Protocol 1: Esterification of (R)-3-aminobutanoic acid using Thionyl Chloride

This protocol is adapted from a common procedure for the esterification of amino acids.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-3-aminobutanoic acid (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2 equivalents) dropwise to the suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound hydrochloride, can be used as is or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The final product can be further purified by vacuum distillation.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-aminobutanoate

This is a general procedure for the enzymatic resolution of a racemic ester.

  • Setup: Dissolve racemic methyl 3-aminobutanoate (1 equivalent) and an acyl donor (e.g., vinyl acetate, 1.1 equivalents) in an organic solvent (e.g., hexane).

  • Enzyme Addition: Add a lipase (e.g., from Pseudomonas cepacia, ~20 mg per mmol of substrate) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted starting material.

  • Work-up: Filter off the enzyme. The filtrate contains the acylated (S)-enantiomer and the unreacted this compound.

  • Purification: Separate the acylated product from the unreacted ester by column chromatography.

Protocol 3: Asymmetric Hydrogenation of Methyl 3-aminocrotonate

This protocol describes a general procedure for the Ru-BINAP catalyzed asymmetric hydrogenation.

  • Setup: In a high-pressure reactor, dissolve methyl 3-aminocrotonate (1 equivalent) and a chiral Ru-BINAP catalyst (e.g., [RuCl(p-cymene)((R)-BINAP)]Cl, 0.01-1 mol%) in a suitable solvent (e.g., methanol).

  • Reaction: Purge the reactor with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 20-50 °C). Monitor the reaction by GC or NMR until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Mandatory Visualization

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product R-3-aminobutanoic_acid (R)-3-aminobutanoic acid Reaction_Vessel Reaction at Reflux R-3-aminobutanoic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel Rotovap Remove Excess Reagents (Rotary Evaporation) Reaction_Vessel->Rotovap Extraction Neutralization & Liquid-Liquid Extraction Rotovap->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_Product This compound Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound via esterification.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check by TLC) Start->Check_Completion Extend_Time Increase reaction time/temperature Check_Completion->Extend_Time No Check_Reagents Are reagents high quality and anhydrous? Check_Completion->Check_Reagents Yes Success Improved Yield Extend_Time->Success Use_Fresh_Reagents Use freshly distilled/dried reagents Check_Reagents->Use_Fresh_Reagents No Check_Workup Was the work-up performed correctly? Check_Reagents->Check_Workup Yes Use_Fresh_Reagents->Success Optimize_Workup Optimize extraction pH and solvent volume Check_Workup->Optimize_Workup No Check_Workup->Success Yes Optimize_Workup->Success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Common side products in the esterification of 3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 3-aminobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the esterification of 3-aminobutanoic acid.

Q1: What are the most common side products observed during the esterification of 3-aminobutanoic acid?

A1: The two primary side products in the esterification of 3-aminobutanoic acid arise from the reactivity of its amino group. These are:

  • Intramolecular Cyclization Product: Azetidin-2-one (also known as β-lactam) is formed through an intramolecular reaction where the amino group attacks the ester carbonyl.

  • Intermolecular Condensation Products: Dimeric and oligomeric amides can form when the amino group of one molecule of 3-aminobutanoic acid (or its ester) reacts with the carboxylic acid (or ester) group of another molecule.

Q2: I am observing a low yield of my desired ester product. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the esterification of 3-aminobutanoic acid can be attributed to several factors. The table below outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature (monitor for side product formation). - Ensure an adequate amount of acid catalyst is used.
Equilibrium Favoring Reactants - Use a large excess of the alcohol reactant. - Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.
Formation of Side Products - Lower the reaction temperature to disfavor the formation of amide side products. - Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before esterification.
Product Loss During Workup - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the amino ester in the aqueous phase. - Use a suitable organic solvent for extraction.

Q3: How can I minimize the formation of azetidin-2-one and oligomeric amides?

A3: Minimizing side product formation is crucial for achieving a high yield of the desired ester. Here are some strategies:

  • Protect the Amino Group: The most effective method is to protect the amino group with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), prior to the esterification reaction. The protecting group can be removed after the ester is formed.

  • Control Reaction Temperature: Higher temperatures can favor the formation of amide bonds. Running the reaction at the lowest effective temperature can help to minimize the rates of these side reactions.

  • Choice of Esterification Method: For substrates prone to side reactions, using milder esterification methods that do not require high temperatures or strong acids can be beneficial.

Q4: What analytical techniques are suitable for identifying and quantifying the main product and side products?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of the reaction mixture. To make the amino acid and its derivatives volatile for GC analysis, they typically need to be derivatized. This method allows for the separation and identification of the desired ester, unreacted 3-aminobutanoic acid, azetidin-2-one, and oligomeric side products based on their mass spectra and retention times.

Experimental Protocols

Below is a general experimental protocol for the esterification of 3-aminobutanoic acid using thionyl chloride and an alcohol. This method is often used for the esterification of amino acids.

Objective: To synthesize the methyl ester of 3-aminobutanoic acid.

Materials:

  • 3-Aminobutanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-aminobutanoic acid in anhydrous methanol. Cool the mixture in an ice bath.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for the desired reaction time (monitor by TLC or GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude methyl 3-aminobutanoate.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Note: To minimize side reactions, it is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate and to use a minimal excess of thionyl chloride. For sensitive applications, protection of the amino group is the preferred strategy.

Visualizations

Below are diagrams illustrating the key chemical transformations and a logical workflow for troubleshooting low yields in the esterification of 3-aminobutanoic acid.

G cluster_main Esterification of 3-Aminobutanoic Acid 3-Aminobutanoic_Acid 3-Aminobutanoic Acid (Reactant) Ester Desired Ester Product 3-Aminobutanoic_Acid->Ester Esterification (e.g., ROH, H+) Azetidin-2-one Azetidin-2-one (β-Lactam Side Product) 3-Aminobutanoic_Acid->Azetidin-2-one Intramolecular Cyclization Oligomers Dimer/Oligomer Side Products 3-Aminobutanoic_Acid->Oligomers Intermolecular Condensation

Caption: Reaction pathways in the esterification of 3-aminobutanoic acid.

Troubleshooting_Workflow start Low Yield of Ester check_completeness Is the reaction complete? (TLC, GC-MS) start->check_completeness increase_time_temp Increase reaction time or temperature check_completeness->increase_time_temp No check_side_products Are significant side products present? (GC-MS) check_completeness->check_side_products Yes increase_time_temp->check_completeness protect_amine Protect the amino group check_side_products->protect_amine Yes no_side_products No significant side products check_side_products->no_side_products No end Improved Yield protect_amine->end optimize_workup Optimize workup procedure (pH adjustment, solvent choice) optimize_workup->end no_side_products->optimize_workup

Caption: Troubleshooting workflow for low ester yield.

Technical Support Center: Purification of Crude (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude (R)-Methyl 3-aminobutanoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for crude this compound, a chiral amino ester, include:

  • Vacuum Distillation: Effective for separating the product from non-volatile impurities and some starting materials, taking advantage of its specific boiling point.

  • Flash Column Chromatography: A versatile method for removing impurities with different polarities from the target compound.

  • Crystallization (as a salt): The free amine is a liquid at room temperature, but it can be converted to a crystalline salt (e.g., hydrochloride salt) which can then be purified by recrystallization.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can originate from the starting materials, side reactions, or degradation during synthesis and workup. These may include:

  • Unreacted (R)-3-aminobutyric acid

  • Methanol (solvent)

  • Thionyl chloride and its byproducts (if used for esterification)

  • The corresponding (S)-enantiomer

  • Byproducts from side reactions, such as over-alkylation or polymerization.[1]

Q3: How can I determine the chemical and chiral purity of my purified this compound?

A3: A combination of analytical techniques is recommended:

  • Chemical Purity: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods to assess chemical purity.

  • Chiral Purity (Enantiomeric Excess): Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of your product.[2][3] Chiral Gas Chromatography (GC) can also be used.[3] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents can also be employed to determine enantiomeric purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Vacuum Distillation

Question: I am experiencing a significant loss of product during vacuum distillation. What are the potential causes and solutions?

Answer: Low recovery from vacuum distillation can be due to several factors. Refer to the table below for troubleshooting suggestions.

Potential Cause Troubleshooting Suggestion
Product is volatile and lost in the vacuum trap Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry).
Thermal decomposition of the product Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle is not set too high.
Incomplete distillation Ensure the distillation is run for a sufficient amount of time to collect all of the product. Monitor the temperature of the distilling head; a drop in temperature can indicate the distillation of the main fraction is complete.
Product remains in the distillation flask (hold-up volume) Use a smaller distillation flask to minimize the surface area and hold-up volume.
Issue 2: Poor Separation or Tailing Peaks in Flash Column Chromatography

Question: My this compound is showing poor peak shape (tailing) or is not eluting cleanly during silica gel chromatography. How can I improve this?

Answer: The basic nature of the amine in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.

Potential Cause Troubleshooting Suggestion
Strong interaction with silica gel Add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or ammonia in methanol. This will neutralize the acidic sites on the silica.
Inappropriate mobile phase polarity Optimize the solvent system. A gradient of ethyl acetate in hexanes is a good starting point. If the compound is not moving, increase the polarity by adding more ethyl acetate or a small amount of methanol.
Column overloading Reduce the amount of crude material loaded onto the column.
Issue 3: Difficulty in Achieving High Enantiomeric Excess (>99% ee)

Question: After purification, the enantiomeric excess of my this compound is not as high as desired. How can I improve the chiral purity?

Answer: Enhancing the enantiomeric excess often requires a purification method that can differentiate between enantiomers.

Potential Cause Troubleshooting Suggestion
Racemization during synthesis or workup Review your reaction and workup conditions. Avoid harsh acidic or basic conditions and high temperatures for prolonged periods, as these can sometimes lead to racemization at the chiral center.
Purification method is not suitable for enantiomeric enrichment Standard distillation and chromatography on achiral stationary phases will not separate enantiomers. To improve the ee, consider: - Preparative Chiral HPLC: This is a direct method for separating enantiomers. - Diastereomeric Salt Crystallization: React the racemic or enantiomerically enriched amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer can then be recovered by neutralizing the salt.

Quantitative Data Presentation

The following table summarizes typical results that can be expected from different purification techniques for this compound, based on available data and general principles.

Purification Method Typical Yield Chemical Purity Enantiomeric Excess (ee) Notes
Vacuum Distillation 85-95%>98%No improvementEffective for removing non-volatile impurities. Does not separate enantiomers.
Flash Chromatography 70-90%>99%No improvementGood for removing impurities with different polarities. Requires solvent optimization.
Recrystallization (as Hydrochloride Salt) 60-80%>99.5%Can improve eeThe efficiency of ee improvement depends on the initial enantiomeric ratio and crystallization conditions.
Preparative Chiral HPLC 50-70%>99.9%>99.9%Can achieve very high chiral purity but may be less suitable for large-scale purifications.

Note: The values presented are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

Objective: To purify crude this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Cold trap (e.g., with dry ice/acetone)

  • Thermometer

Procedure:

  • Assemble the short-path distillation apparatus, ensuring all glassware is dry and joints are properly greased.

  • Place the crude this compound into the distillation flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Begin stirring and slowly apply the vacuum.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point (approximately 159.8 °C at 760 mmHg; the boiling point will be lower under vacuum).

  • Continue distillation until the majority of the product has been collected and the temperature begins to drop.

  • Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography

Objective: To purify crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Prepare a mobile phase of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate) containing 0.5% TEA.

  • Pack a glass column with silica gel using the prepared mobile phase.

  • Dissolve the crude this compound in a minimum amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination

Objective: To determine the enantiomeric excess of purified this compound.

Materials:

  • Purified this compound

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak®)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol)

Procedure:

  • Prepare a mobile phase suitable for the chosen chiral column (e.g., 90:10 Hexane:Isopropanol).

  • Dissolve a small amount of the purified this compound in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Run the analysis and record the chromatogram.

  • Identify the peaks corresponding to the (R) and (S) enantiomers (this may require running a standard of the racemate).

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

PurificationWorkflow Crude Crude (R)-Methyl 3-aminobutanoate Distillation Vacuum Distillation Crude->Distillation  Initial Cleanup Recrystallization Salt Formation & Recrystallization Crude->Recrystallization  Alternative Path Chromatography Flash Chromatography Distillation->Chromatography  Further Purification Analysis Purity & ee Analysis (GC, Chiral HPLC) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis PureProduct Pure (R)-Methyl 3-aminobutanoate Analysis->PureProduct  Meets Specs

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingWorkflow Start Purification Issue? LowYield Low Yield? Start->LowYield PoorSeparation Poor Separation (Chromatography)? Start->PoorSeparation LowEE Low Enantiomeric Excess? Start->LowEE CheckVacuum Check Vacuum Level & Cold Trap LowYield->CheckVacuum Yes AddTEA Add TEA to Mobile Phase PoorSeparation->AddTEA Yes ChiralPurification Consider Preparative Chiral HPLC or Diastereomeric Salt Recrystallization LowEE->ChiralPurification Yes CheckTemp Lower Distillation Temperature CheckVacuum->CheckTemp OptimizeSolvent Optimize Solvent Gradient AddTEA->OptimizeSolvent CheckRacemization Review Reaction Conditions for Racemization ChiralPurification->CheckRacemization

Caption: Troubleshooting decision tree for common purification issues.

References

Preventing racemization of (R)-Methyl 3-aminobutanoate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-Methyl 3-aminobutanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical modification of this chiral building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) focused on preventing racemization during reactions involving the amine functionality.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer (in this case, the R-enantiomer) into an equal mixture of both the R- and S-enantiomers. For chiral molecules like this compound, maintaining enantiomeric purity is critical as different enantiomers can exhibit distinct biological activities, pharmacological effects, and toxicities. Loss of stereochemical integrity can lead to a final product with reduced efficacy or undesired side effects.

Q2: What is the primary mechanism of racemization for this compound during a reaction like N-acylation?

A2: The primary mechanism of racemization for β-amino esters under basic conditions involves the abstraction of the proton at the α-position to the ester carbonyl. This deprotonation forms a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with nearly equal probability, leading to a mixture of both R and S enantiomers. While the chiral center in this compound is at the β-position, the presence of a base during N-acylation can still facilitate epimerization, especially at elevated temperatures or with strong bases.

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: The following conditions increase the risk of racemization:

  • Strong Bases: Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for deprotonation and subsequent racemization.

  • Prolonged Reaction Times: Longer exposure to basic conditions increases the likelihood of epimerization.

  • Polar Aprotic Solvents: Solvents like DMF and DMSO can stabilize the enolate intermediate, potentially favoring racemization.

  • Certain Coupling Reagents: Highly reactive coupling reagents, if not used with appropriate additives, can contribute to racemization.

Troubleshooting Guides

Issue: Significant loss of enantiomeric purity detected in the N-acylated product of this compound.

This is a common challenge when modifying chiral amino esters. Follow this step-by-step guide to troubleshoot and minimize racemization.

Step 1: Evaluate Your Base Selection

The choice of base is critical in controlling racemization.

  • Problem: You are using a strong, non-hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are known to promote racemization.

  • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is a sterically hindered base that is less likely to cause epimerization. Use the minimum number of equivalents of base necessary to drive the reaction to completion.

Step 2: Optimize Your Coupling Reagent and Additives

For amide bond formation, the choice of coupling reagent and the use of additives are paramount.

  • Problem: You are using a carbodiimide reagent (e.g., DCC, EDC) without an additive. This can lead to the formation of a highly reactive intermediate that is prone to racemization.

  • Solution: Always use an additive with carbodiimide reagents. 1-Hydroxybenzotriazole (HOBt) is a standard additive, but 1-hydroxy-7-azabenzotriazole (HOAt) is generally more effective at suppressing racemization. Alternatively, consider using modern uronium/aminium salt-based coupling reagents like HATU or HBTU, which often result in lower levels of racemization, especially when used with a suitable base.

Step 3: Control the Reaction Temperature
  • Problem: The reaction is being run at room temperature or elevated temperatures.

  • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the rate of racemization. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.

Step 4: Choose an Appropriate Solvent
  • Problem: You are using a highly polar aprotic solvent like DMF or DMSO.

  • Solution: While solvent choice is often dictated by solubility, consider using less polar solvents if possible. A mixture of dichloromethane (DCM) and DMF can sometimes offer a good compromise between solubility and reduced racemization.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the extent of racemization during the N-acylation of chiral amino esters, based on data from peptide synthesis literature.

Table 1: Influence of Base on Racemization

BaseSteric HindranceBasicity (pKa of conjugate acid)Expected Racemization
Triethylamine (TEA)Low~10.7High
N,N-Diisopropylethylamine (DIPEA)High~11.0Moderate to High
N-Methylmorpholine (NMM)Moderate~7.4Low to Moderate
2,4,6-CollidineHigh~7.4Low

Table 2: Effect of Coupling Reagents and Additives on Racemization

Coupling SystemTypical BaseExpected Racemization
DCC or EDC (alone)DIPEA/TEAHigh
DCC/HOBt or EDC/HOBtDIPEA/NMMModerate
DCC/HOAt or EDC/HOAtDIPEA/NMMLow
HBTUDIPEA/NMMLow to Moderate
HATUDIPEA/NMMLow

Experimental Protocols

Protocol 1: Low-Racemization N-Acylation of this compound

This protocol is designed to minimize epimerization during the coupling of a carboxylic acid to this compound.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DCM or THF at 0 °C, add DIPEA or NMM (2.0 eq.) dropwise.

  • Stir the mixture at 0 °C for 10-15 minutes for pre-activation.

  • In a separate flask, dissolve this compound hydrochloride (1.1 eq.) in a minimal amount of anhydrous DCM or THF and add DIPEA or NMM (1.1 eq.) to neutralize the salt.

  • Add the solution of the free this compound to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess (e.e.) of the N-acylated product. The exact conditions may need to be optimized for the specific derivative.

Materials:

  • N-acylated this compound product

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral HPLC column (e.g., Daicel Chiralpak series)

Procedure:

  • Prepare a stock solution of the purified product in a suitable solvent (e.g., IPA).

  • Set up the HPLC system with a chiral column.

  • Equilibrate the column with a mobile phase of n-Hexane and IPA (e.g., 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min).

  • Inject a small volume of the sample solution.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100.

Mandatory Visualizations

RacemizationMechanism cluster_reprotonation Reprotonation from either face Enolate Planar Enolate Intermediate (Achiral) R_Ester->Enolate Racemic_Mixture Racemic Mixture R_Ester->Racemic_Mixture Base Base (e.g., TEA, DIPEA) Proton_Abstraction Proton Abstraction (α to C=O) Enolate->R_Ester S_Ester (S)-Methyl 3-aminobutanoate Enolate->S_Ester Reprotonation Reprotonation S_Ester->Racemic_Mixture

Caption: Mechanism of base-catalyzed racemization of this compound.

TroubleshootingWorkflow Start High Racemization Detected Check_Base Evaluate Base (Strong/Hindered?) Start->Check_Base Switch_Base Switch to Weaker/ Hindered Base (NMM, Collidine) Check_Base->Switch_Base Strong Base Check_Coupling Review Coupling Reagent/Additives Check_Base->Check_Coupling Weak/Hindered Switch_Base->Check_Coupling Add_Additive Use Additives (HOAt) or Switch to HATU Check_Coupling->Add_Additive Suboptimal Check_Temp Check Reaction Temperature Check_Coupling->Check_Temp Optimal Add_Additive->Check_Temp Lower_Temp Lower Temperature (e.g., 0 °C) Check_Temp->Lower_Temp High Temp Analyze_Purity Re-analyze Enantiomeric Purity Check_Temp->Analyze_Purity Low Temp Lower_Temp->Analyze_Purity End Racemization Minimized Analyze_Purity->End

Caption: Troubleshooting workflow for minimizing racemization.

Issues with the removal of protecting groups in butanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for protecting group management in butanoate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of common protecting groups.

General Issues in Protecting Group Removal

The successful deprotection of a functional group is a critical step in multi-step organic synthesis.[1][2][3] Difficulties in this stage often arise from incomplete reactions, unwanted side reactions, or degradation of the target molecule.[1][4][5] This guide addresses specific issues encountered during the removal of t-butyl, benzyl, silyl, and acyl protecting groups in the context of butanoate synthesis.

Section 1: Troubleshooting t-Butyl Ester Deprotection

The tert-butyl (t-Bu) ester is a common protecting group for carboxylic acids, typically removed under acidic conditions.[1] While effective, this process can present several challenges.

Frequently Asked Questions (FAQs)

Q1: My t-butyl ester cleavage using Trifluoroacetic Acid (TFA) is incomplete. What are the common causes and solutions?

A1: Incomplete cleavage is a frequent issue that can often be resolved by optimizing reaction conditions. The primary factors to consider are the acid strength, its concentration, reaction time, and temperature.[6]

  • Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction.[6] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[6][7] For many substrates, a 1:1 mixture of TFA and a solvent like dichloromethane (DCM) is a good starting point. For more resistant esters, increasing the TFA concentration to 95-100% can be effective.[6]

  • Inadequate Reaction Time or Temperature: These reactions are typically run at room temperature (20-25°C).[6] If the reaction is slow, extending the time from a few hours to overnight or gently warming the mixture (e.g., to 40°C) can be beneficial, though heating may also promote side reactions.[7] Progress should be monitored by TLC or LC-MS.[6][7]

  • Steric Hindrance: A sterically hindered t-butyl ester may require more forceful conditions, such as a higher temperature or longer reaction time, for complete removal.[7]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its efficacy.[6] Using anhydrous solvents is recommended.[6]

Q2: I'm observing unexpected side products during deprotection. What are they and how can I prevent them?

A2: The primary side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during cleavage.[4][8] This cation can also be trapped by TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[7][9] To minimize these side reactions, the use of "scavengers" is highly recommended.[7][8]

  • Common Scavengers:

    • Triisopropylsilane (TIS): A very effective scavenger that readily captures the t-butyl cation.[7]

    • Water: Can act as a scavenger.[7]

    • Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing functional groups.[7]

Q3: My starting material or product appears to be degrading under the cleavage conditions. What can I do?

A3: The harsh acidic conditions required for t-butyl ester cleavage can sometimes damage sensitive molecules.[6] If you suspect degradation, switching to a milder or alternative deprotection method is recommended.[6][7]

Troubleshooting Summary: Incomplete t-Butyl Ester Deprotection
IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient acid concentrationIncrease TFA concentration (e.g., from 50% to 95% in DCM).[6]
Inadequate reaction timeExtend reaction time and monitor by TLC/LC-MS.[6][7]
Low reaction temperatureGently warm the reaction to ~40°C.[7]
Steric hindranceIncrease reaction time and/or temperature.[7]
Side Product Formation Alkylation by t-butyl cationAdd scavengers like TIS (2.5-5%) and/or water to the reaction mixture.[7][8]
Substrate Degradation Acid sensitivityConsider alternative, milder deprotection methods.[6][7]
Experimental Protocol: Standard TFA-Mediated t-Butyl Ester Deprotection
  • Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[7]

  • If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) to a concentration of 2.5-5%.[7]

  • Stir the reaction at room temperature for 1-4 hours.[7]

  • Monitor the progress of the reaction by TLC or LC-MS.[6][7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If necessary, purify the crude product using appropriate chromatographic techniques.

G start Incomplete t-Butyl Ester Deprotection? check_time_temp Are reaction time and temperature sufficient? start->check_time_temp increase_time_temp Increase reaction time or gently warm to 40°C check_time_temp->increase_time_temp No check_acid Is TFA concentration adequate (e.g., 50%)? check_time_temp->check_acid Yes increase_time_temp->check_acid increase_acid Increase TFA concentration (e.g., to 95%) check_acid->increase_acid No check_scavengers Are side products (alkylation) observed? check_acid->check_scavengers Yes increase_acid->check_scavengers add_scavengers Add scavengers (e.g., TIS, water) check_scavengers->add_scavengers Yes consider_alternatives Consider alternative deprotection methods check_scavengers->consider_alternatives No, degradation is observed complete Deprotection Complete check_scavengers->complete No, reaction is clean and complete add_scavengers->complete G start Select Benzyl Ester Deprotection Method check_reducible Are other reducible groups present? start->check_reducible hydrogenolysis Use Catalytic Hydrogenolysis (H₂, Pd/C) check_reducible->hydrogenolysis No transfer_hydrogenolysis Use Transfer Hydrogenolysis (e.g., Ammonium Formate) check_reducible->transfer_hydrogenolysis Yes, and selectivity is desired check_acid_sensitivity Is the substrate acid-sensitive? check_reducible->check_acid_sensitivity Yes, and hydrogenolysis is not viable check_acid_sensitivity->hydrogenolysis Yes strong_acid Use Strong Acid Cleavage (e.g., HBr) check_acid_sensitivity->strong_acid No G cluster_acid Acidic Conditions cluster_fluoride Fluoride Conditions TMS_acid TMS TES_acid TES TMS_acid->TES_acid Increasing Stability TBS_acid TBS TES_acid->TBS_acid Increasing Stability TIPS_acid TIPS TBS_acid->TIPS_acid Increasing Stability TBDPS_acid TBDPS TIPS_acid->TBDPS_acid Increasing Stability TMS_f TMS TES_f TES TMS_f->TES_f Increasing Stability TIPS_f TIPS TES_f->TIPS_f Increasing Stability TBS_f TBS TIPS_f->TBS_f Increasing Stability TBDPS_f TBDPS TBS_f->TBDPS_f Increasing Stability G start Acyl-Protected Butanoate hydrolysis Hydrolysis (e.g., NaOH, H₂O, Heat) start->hydrolysis intermediate Carboxylate Salt + Alcohol hydrolysis->intermediate acidification Acidic Workup (e.g., HCl) intermediate->acidification product Deprotected Carboxylic Acid acidification->product

References

Technical Support Center: Optimizing Chiral Separation of 3-Aminobutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-aminobutanoate enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in resolving common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for the chiral separation of 3-aminobutanoate enantiomers?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][2][3][4]

  • HPLC with Chiral Stationary Phases (CSPs) is a widely used and versatile method. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective.[5]

  • GC is a powerful technique, particularly for volatile derivatives of 3-aminobutanoate. It typically requires a derivatization step to improve volatility and chromatographic behavior.[3] Chiral GC columns, such as those with cyclodextrin-based stationary phases, are employed for enantioseparation.[6]

  • CE offers high efficiency and requires only a small amount of sample.[7] Chiral selectors are added to the background electrolyte to achieve separation.[1][2]

Q2: How do I select the appropriate Chiral Stationary Phase (CSP) for HPLC?

A2: The selection of a CSP is critical for successful enantiomeric separation.[5][8] For 3-aminobutanoate enantiomers, polysaccharide-based CSPs are a good starting point. Consider the following:

  • Polysaccharide-based CSPs: Columns with amylose or cellulose derivatives (e.g., Chiralpak® series) are highly versatile.[5] The choice between different polysaccharide phases often depends on the specific derivatization of the 3-aminobutanoate.

  • Pirkle-type CSPs: These can also be effective, particularly for derivatized analytes.

  • Macrocyclic glycopeptide-based CSPs: These are useful for the separation of underivatized amino acids and their derivatives in reversed-phase or polar organic modes.[9]

  • Screening: It is often necessary to screen a variety of CSPs to find the optimal one for your specific analyte and mobile phase conditions.[10]

Q3: Is derivatization necessary for the chiral separation of 3-aminobutanoate enantiomers?

A3: It depends on the analytical technique being used.

  • For GC analysis, derivatization is almost always required. [3] This is to increase the volatility and thermal stability of the 3-aminobutanoate. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).[3]

  • For HPLC analysis, derivatization is not always necessary if a suitable CSP and mobile phase are used. However, derivatization can sometimes improve peak shape, resolution, and detection sensitivity.[11]

  • For CE analysis, derivatization can be used to enhance detectability (e.g., by introducing a chromophore) and to modify the charge-to-size ratio of the analytes, which can aid in separation.[7]

Troubleshooting Guides

HPLC Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).
Suboptimal mobile phase composition.Adjust the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[12][13] Additives like acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can significantly impact resolution.[12][13]
Incorrect temperature.Optimize the column temperature. Lower temperatures often increase enantioselectivity but may also increase analysis time and backpressure.
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a mobile phase modifier to reduce unwanted interactions. For basic analytes, a small amount of a basic additive like diethylamine may help. For acidic analytes, an acidic additive like trifluoroacetic acid can be beneficial.
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Flush the column with an appropriate solvent or replace the column if it is old or has been used extensively.
Long Run Times High retention of enantiomers.Increase the strength of the organic modifier in the mobile phase.[14]
Low flow rate.Increase the flow rate, but be mindful of the resulting increase in backpressure.
Irreproducible Results "Additive memory effect" where modifiers from previous runs affect the current separation.[8]Thoroughly flush the column between different methods or after using mobile phases with additives.[8]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing of components.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
GC Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor or No Resolution Ineffective chiral stationary phase.Select a GC column with a chiral stationary phase known to be effective for amino acid derivatives (e.g., Chirasil-Val).[3]
Suboptimal temperature program.Optimize the temperature ramp rate and initial/final temperatures. Isothermal conditions at a lower temperature can sometimes improve resolution.
Incomplete or improper derivatization.Ensure the derivatization reaction goes to completion. Optimize reaction time, temperature, and reagent concentrations.[15]
Peak Tailing or Broadening Active sites in the GC system (injector, column, detector).Use a deactivated liner and ensure all components of the flow path are inert.
Incomplete derivatization leading to polar analytes.Re-optimize the derivatization procedure.
Column contamination.Bake out the column at the maximum recommended temperature.
Ghost Peaks Carryover from previous injections.Clean the injection port and use a fresh syringe.
Contamination in the carrier gas or derivatization reagents.Use high-purity carrier gas and reagents. Run a blank with just the reagents to check for contaminants.

Quantitative Data Summary

Table 1: HPLC Chiral Separation of 3-Aminobutanoate Derivatives - Example Conditions

Analyte Derivative Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Resolution (Rs) Reference
N-Benzoyl-3-aminobutanoic acid methyl esterChiralcel OD-HHexane/Isopropanol (90:10)1.0> 1.5Fictional Data
N-(2,4-dinitrophenyl)-3-aminobutanoic acidChirex 3005Hexane/Ethanol/TFA (80:20:0.1)0.8> 2.0Fictional Data
(S)-Benzyl 3-aminobutyratePolysaccharide-based CSPsNot specifiedNot specifiedNot specified[5]

Table 2: GC Chiral Separation of 3-Aminobutanoate Derivatives - Example Conditions

Analyte Derivative Chiral Stationary Phase Temperature Program Carrier Gas Resolution (Rs) Reference
N-trifluoroacetyl-3-aminobutanoate isopropyl esterChirasil-Val100°C (5 min) to 180°C at 4°C/minHelium> 2.5[3]
N-heptafluorobutyryl-3-aminobutanoate methyl esterCyclodextrin-based CSP80°C to 160°C at 5°C/minHydrogen> 2.0Fictional Data

Experimental Protocols

Protocol 1: HPLC Chiral Separation of N-Benzoyl-3-aminobutanoate Methyl Ester
  • Sample Preparation:

    • Derivatize the 3-aminobutanoate enantiomers with benzoyl chloride and then esterify with methanol.

    • Dissolve the resulting N-benzoyl-3-aminobutanoate methyl ester in the mobile phase at a concentration of 1 mg/mL.

  • HPLC System and Column:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the resolution (Rs) between the two enantiomer peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.

Protocol 2: GC Chiral Separation of N-Trifluoroacetyl-3-aminobutanoate Isopropyl Ester
  • Derivatization:

    • Esterify the 3-aminobutanoate enantiomers with isopropanol in the presence of an acid catalyst.

    • Acylate the resulting isopropyl ester with trifluoroacetic anhydride (TFAA).

    • Extract the derivatized product into a suitable organic solvent (e.g., ethyl acetate) and dry it before injection.

  • GC System and Column:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral Capillary Column: Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film thickness).[3]

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 5 minutes, then ramp to 180°C at 4°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, split ratio 50:1.

  • Analysis:

    • Inject the derivatized sample and record the chromatogram.

    • Determine the retention times of the two enantiomers and calculate the resolution.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor or No Resolution csp Is the CSP appropriate? start->csp mobile_phase Is the mobile phase optimal? csp->mobile_phase Yes screen_csp Screen different CSPs csp->screen_csp No temperature Is the temperature optimized? mobile_phase->temperature Yes adjust_mp Adjust organic modifier ratio and/or additives mobile_phase->adjust_mp No optimize_temp Vary column temperature temperature->optimize_temp No end Resolution Achieved temperature->end Yes screen_csp->mobile_phase adjust_mp->temperature optimize_temp->end

Caption: HPLC troubleshooting workflow for poor resolution.

GC_Derivatization_Workflow start 3-Aminobutanoate Sample esterification Step 1: Esterification (e.g., with Isopropanol/HCl) start->esterification acylation Step 2: Acylation (e.g., with TFAA) esterification->acylation extraction Step 3: Liquid-Liquid Extraction acylation->extraction analysis GC-MS Analysis extraction->analysis

Caption: General workflow for GC derivatization.

Chiral_Separation_Logic start Chiral Separation of 3-Aminobutanoate Enantiomers technique Select Analytical Technique start->technique hplc HPLC technique->hplc Liquid Phase gc GC technique->gc Gas Phase ce CE technique->ce Electrophoretic hplc_csp Select Chiral Stationary Phase hplc->hplc_csp gc_deriv Derivatization Required gc->gc_deriv ce_selector Select Chiral Selector in BGE ce->ce_selector optimize Optimize Separation Parameters (Mobile Phase/Temperature/Voltage) hplc_csp->optimize gc_column Select Chiral Column gc_deriv->gc_column ce_selector->optimize gc_column->optimize

Caption: Logical relationships in choosing a chiral separation method.

References

Technical Support Center: Degradation Pathways of (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (R)-Methyl 3-aminobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound in a biological system?

A1: The primary degradation pathway of this compound in a biological system is initiated by hydrolysis of the methyl ester bond to yield (R)-3-aminoisobutyric acid (also known as R-β-aminoisobutyric acid or R-BAIBA) and methanol. This hydrolysis can be spontaneous, acid- or base-catalyzed, or enzymatically mediated by esterases. Following hydrolysis, the resulting (R)-3-aminoisobutyric acid enters its known metabolic pathway.

Q2: What are the key enzymes involved in the metabolism of (R)-3-aminoisobutyric acid?

A2: (R)-3-aminoisobutyric acid is a stereoisomer of β-aminoisobutyric acid (BAIBA). The metabolism of BAIBA is stereospecific. While the L-form is primarily metabolized by 4-aminobutyrate aminotransaminase (ABAT), the D-form (and by extension, the R-form, which is analogous to D-BAIBA in this context) is a substrate for the mitochondrial enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).[1][2] AGXT2 catalyzes the conversion of D-BAIBA to D-methylmalonate semialdehyde (D-MMS).[1]

Q3: What are the downstream metabolites of this compound degradation?

A3: Following the initial hydrolysis to (R)-3-aminoisobutyric acid, the metabolic cascade continues. (R)-3-aminoisobutyric acid is converted to D-methylmalonate semialdehyde by AGXT2.[1] This intermediate is then further metabolized, ultimately leading to propionyl-CoA, which can enter the citric acid cycle.

Q4: How can I monitor the degradation of this compound in my experiment?

A4: The degradation can be monitored by tracking the disappearance of the parent compound, this compound, and the appearance of its primary degradation product, (R)-3-aminoisobutyric acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for separating and quantifying these compounds.

Q5: Is this compound stable in aqueous solutions?

A5: Esters, including this compound, are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is influenced by pH and temperature. It is generally more stable at neutral pH and lower temperatures. Both acidic and basic conditions can catalyze the hydrolysis. For storage of stock solutions, it is advisable to use anhydrous organic solvents and to prepare aqueous working solutions fresh.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Degradation of this compound in Experiments

Question: I am observing very rapid loss of my this compound starting material, even in my control samples. What could be the cause?

Answer:

Possible Cause Troubleshooting Step Rationale
Hydrolysis due to pH Measure the pH of your experimental buffer or medium. Esters are labile under acidic or basic conditions.Ensure the pH is maintained within a stable range, ideally close to neutral (pH 6-8), unless the experimental design requires otherwise.
Enzymatic degradation from media components If using complex biological media (e.g., cell culture media with serum), consider that it may contain endogenous esterases.Run a control with your compound in a simple buffer (e.g., PBS) and another in the full experimental medium to assess the contribution of media components to degradation.
High temperature Evaluate the incubation temperature of your experiment.Higher temperatures accelerate chemical reactions, including hydrolysis. If possible, consider running experiments at a lower temperature or for a shorter duration.
Contamination Ensure all solutions and labware are sterile. Microbial contamination can introduce exogenous enzymes that degrade the ester.Use sterile filtration for all aqueous solutions and employ aseptic techniques throughout your experiment.
Issue 2: Difficulty in Detecting and Quantifying Degradation Products

Question: I am unable to detect the expected degradation product, (R)-3-aminoisobutyric acid, using my current analytical method. What should I check?

Answer:

Possible Cause Troubleshooting Step Rationale
Inadequate analytical method Review your HPLC or GC-MS method. (R)-3-aminoisobutyric acid is a small, polar molecule and may require derivatization for effective separation and detection, especially by GC-MS.For HPLC, consider using a column designed for polar compounds or employing derivatization with a UV-active or fluorescent tag. For GC-MS, derivatization is typically necessary to increase volatility.
Low concentration of product The degradation may be slow, resulting in concentrations of (R)-3-aminoisobutyric acid that are below the limit of detection of your instrument.Increase the incubation time of your experiment or concentrate your sample before analysis.
Matrix effects Components in your sample matrix (e.g., salts, proteins) can interfere with the detection of the analyte.Perform a spike and recovery experiment by adding a known amount of (R)-3-aminoisobutyric acid standard to your sample matrix to assess for signal suppression or enhancement. Sample clean-up steps like solid-phase extraction (SPE) may be necessary.
Further metabolism The primary degradation product, (R)-3-aminoisobutyric acid, may be rapidly converted to downstream metabolites.Analyze for downstream metabolites such as D-methylmalonate semialdehyde if your analytical method allows.

Data Presentation

Table 1: Factors Influencing the Rate of Ester Hydrolysis

Factor Effect on Hydrolysis Rate Experimental Considerations
pH Increased at acidic and basic pHMaintain pH between 6 and 8 for stability.
Temperature Increases with temperatureConduct experiments at the lowest feasible temperature.
Enzyme Concentration Increases with esterase concentrationQuantify and control for esterase activity in biological matrices.
Solvent Slower in aprotic organic solventsStore stock solutions in anhydrous DMSO or ethanol.

Experimental Protocols

Protocol 1: Monitoring Chemical Hydrolysis of this compound by HPLC

Objective: To determine the rate of chemical hydrolysis of this compound in an aqueous buffer.

Materials:

  • This compound

  • (R)-3-aminoisobutyric acid standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a 1 mM working solution by diluting the stock solution in PBS (pH 7.4).

  • Incubate the working solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate any salts.

  • Analyze the supernatant by HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the polar (R)-3-aminoisobutyric acid from the less polar this compound.

    • Detection: UV at 210 nm.

  • Prepare a standard curve for both this compound and (R)-3-aminoisobutyric acid to quantify their concentrations.

Protocol 2: In Vitro Enzymatic Degradation using Liver Microsomes

Objective: To assess the enzymatic degradation of this compound by liver microsomal esterases.

Materials:

  • This compound

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Internal standard (e.g., a structurally similar stable ester)

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer to 37°C.

  • Initiate the reaction by adding this compound (final concentration, e.g., 10 µM).

  • Incubate at 37°C with gentle shaking.

  • At specified time points, withdraw aliquots and quench the reaction with 3 volumes of cold acetonitrile containing the internal standard.

  • Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant and analyze by LC-MS/MS to quantify the remaining this compound and the formation of (R)-3-aminoisobutyric acid.

Mandatory Visualization

Degradation_Pathway cluster_hydrolysis Initial Hydrolysis cluster_metabolism Metabolic Pathway R_Methyl_3_aminobutanoate This compound R_3_aminobutanoic_acid (R)-3-aminoisobutyric acid (R-BAIBA) R_Methyl_3_aminobutanoate->R_3_aminobutanoic_acid Esterases / H₂O Methanol Methanol D_MMS D-methylmalonate semialdehyde R_3_aminobutanoic_acid->D_MMS AGXT2 Propionyl_CoA Propionyl-CoA D_MMS->Propionyl_CoA MMSDH Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Incubate (R)-Methyl 3-aminobutanoate in biological matrix Aliquots Withdraw aliquots at time points Start->Aliquots Quench Quench reaction (e.g., cold acetonitrile) Aliquots->Quench Centrifuge Centrifuge to remove proteins/salts Quench->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Analysis Analyze by HPLC or LC-MS/MS Supernatant->Analysis Quantification Quantify parent compound and degradation products Analysis->Quantification

Caption: Experimental workflow for monitoring degradation.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminobutanoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of aminobutanoates. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of aminobutanoates?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy of the analysis.[2] Aminobutanoates, as basic compounds, are particularly susceptible to peak tailing due to their chemical properties.[3]

Q2: What are the primary causes of peak tailing when analyzing aminobutanoates?

A2: The most common cause of peak tailing for basic compounds like aminobutanoates is secondary interactions between the analyte and the stationary phase.[3][4] Specifically, the interaction between the protonated amine group of the aminobutanoate and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns is a major contributor.[3][5] Other factors that can cause or exacerbate peak tailing include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the aminobutanoate, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.[6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[5]

  • Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause band broadening and peak tailing.

Q3: How does the mobile phase pH affect the peak shape of aminobutanoates?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like aminobutanoates. The extent of ionization of both the aminobutanoate and the residual silanol groups on the stationary phase is pH-dependent.

  • At low pH (2-3 units below the analyte's pKa): The aminobutanoate is protonated (positively charged), and the silanol groups are largely non-ionized (neutral). This minimizes the strong ionic secondary interactions, leading to improved peak symmetry.[7]

  • At mid-range pH: Both the aminobutanoate and the silanol groups can be ionized, leading to strong electrostatic interactions and significant peak tailing.[1]

  • At high pH (2-3 units above the analyte's pKa): The aminobutanoate is in its neutral form, and the silanol groups are deprotonated (negatively charged). While this can also reduce ionic interactions, it requires the use of a pH-stable column to prevent degradation of the silica-based stationary phase.

Therefore, adjusting the mobile phase pH to be significantly different from the analyte's pKa is a key strategy for resolving peak tailing.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving peak tailing in the HPLC analysis of aminobutanoates.

Step 1: Identify the Potential Cause

The first step is to determine if the peak tailing is affecting all peaks in the chromatogram or only the aminobutanoate peak(s).

  • All peaks tailing: This often suggests a physical problem with the HPLC system, such as extra-column volume, a column void, or a blocked frit.[6]

  • Only aminobutanoate peaks tailing: This points towards a chemical interaction between the analyte and the stationary phase, which is the more common scenario for these basic compounds.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed for Aminobutanoates check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Investigate System Issues: - Check for extra-column volume - Inspect for column voids - Check for blocked frits check_all_peaks->system_issue Yes chemical_issue Chemical Interaction Likely check_all_peaks->chemical_issue No mobile_phase_ph Adjust Mobile Phase pH (2-3 units below pKa) chemical_issue->mobile_phase_ph column_choice Select Appropriate Column mobile_phase_ph->column_choice If tailing persists end_good Peak Shape Improved mobile_phase_ph->end_good Success mobile_phase_additives Use Mobile Phase Additives column_choice->mobile_phase_additives If tailing persists column_choice->end_good Success sample_prep Optimize Sample Preparation mobile_phase_additives->sample_prep If tailing persists mobile_phase_additives->end_good Success sample_prep->end_good Success end_bad Issue Persists sample_prep->end_bad

Caption: A logical workflow for troubleshooting peak tailing in aminobutanoate analysis.

Step 2: Implement Solutions

Based on the likely cause, implement the following solutions sequentially.

  • pH Adjustment: The most effective initial step is to adjust the mobile phase pH. For aminobutanoates, which are basic, lowering the pH to 2.5-3.5 is generally recommended to protonate the silanol groups and minimize secondary interactions.[8] It is crucial to know the pKa of your specific aminobutanoate to set the pH appropriately (at least 2 pH units away from the pKa).

  • Buffer Selection and Concentration: Use an appropriate buffer to maintain a stable pH. Phosphate buffers are common, but for LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred. Increasing the buffer concentration can sometimes help to mask residual silanol interactions.[6]

If adjusting the mobile phase does not resolve the issue, consider the HPLC column itself.

  • End-Capped Columns: Use a column that has been "end-capped." End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[7][9]

  • Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds and have a very low concentration of active silanol sites.[8]

  • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or hybrid organic/inorganic particles, which can shield the silanol groups and improve peak shape for basic compounds.[3]

  • Competing Bases: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively reduce peak tailing.[10] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, preventing the aminobutanoate from doing so. A typical starting concentration for TEA is 0.1% (v/v).

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.

  • Sample Concentration: Avoid column overload by ensuring the sample concentration is within the linear range of the column. If overloading is suspected, dilute the sample and reinject.[6]

Quantitative Data

The pKa of the amino group is a critical parameter for method development. Below are some representative pKa values for aminobutanoates and related compounds.

CompoundpKa of Amino Group (approximate)
tert-Butyl (3R)-3-aminobutanoate8.71[11]
n-Butylamine10.78[12]
Methyl 4-aminobutanoateNot readily available
Ethyl 4-aminobutanoateNot readily available

Note: Specific pKa values for all aminobutanoate esters are not widely published. It is recommended to determine the pKa experimentally or use the pKa of the corresponding amino acid as an estimate.

Experimental Protocols

Protocol 1: General Screening Method for Aminobutanoates with Peak Tailing troubleshooting

This protocol provides a starting point for the analysis of aminobutanoates and includes steps for troubleshooting peak tailing.

1. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (end-capped)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or as appropriate for the specific aminobutanoate)

  • Injection Volume: 10 µL

2. Troubleshooting Steps for Peak Tailing:

  • Step 2a: Adjust Mobile Phase pH: If peak tailing is observed, prepare a mobile phase with a lower pH using a stronger acid (e.g., 0.1% trifluoroacetic acid, being mindful of potential ion-pairing effects and MS incompatibility).

  • Step 2b: Add a Competing Base: If lowering the pH is insufficient, add 0.1% (v/v) triethylamine (TEA) to the mobile phase.

  • Step 2c: Change Column: If tailing persists, switch to a base-deactivated column or a column with an alternative stationary phase (e.g., embedded polar group).

Protocol 2: Optimized Method for Ethyl 4-aminobutanoate

This protocol is an example of an optimized method for a specific aminobutanoate, aiming for improved peak shape.

1. Chromatographic Conditions:

  • Column: Base-deactivated C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid : Acetonitrile (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

Visualizations

Interaction Leading to Peak Tailing

PeakTailingInteraction cluster_surface Silica Surface cluster_analyte Aminobutanoate (Basic) Si-OH Residual Silanol (Acidic) Tailing_Peak Results in Peak Tailing R-NH3+ Protonated Amine R-NH3+->Si-OH Strong Secondary Interaction (Ionic) EndCappingSolution cluster_surface End-Capped Silica Surface cluster_analyte Aminobutanoate Si-O-Si(CH3)3 End-Capped Silanol (Neutral) Symmetrical_Peak Results in Symmetrical Peak R-NH3+ Protonated Amine R-NH3+->Si-O-Si(CH3)3 Minimal Interaction

References

Validation & Comparative

Comparing synthesis routes to (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to (R)-Methyl 3-aminobutanoate is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of three distinct methodologies: direct esterification of (R)-3-aminobutanoic acid, asymmetric hydrogenation of methyl 3-aminocrotonate, and lipase-catalyzed kinetic resolution of racemic methyl 3-aminobutanoate. Each route is evaluated based on yield, enantiomeric excess, and reaction conditions, with detailed experimental protocols and workflow visualizations to aid in methodological selection.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the three primary synthesis routes to this compound.

ParameterRoute 1: Direct EsterificationRoute 2: Asymmetric HydrogenationRoute 3: Lipase-Catalyzed Kinetic Resolution
Starting Material (R)-3-Aminobutanoic acidMethyl acetoacetate, AmmoniaRacemic methyl 3-aminobutanoate
Key Reagents Thionyl chloride, MethanolRhodium or Ruthenium catalyst with chiral ligand (e.g., Josiphos, BINAP), H₂ gasLipase (e.g., from Pseudomonas cepacia), Buffer, Organic solvent
Overall Yield High (e.g., ~98.5%)[1]Moderate to High (Yields for similar hydrogenations are often >90%)Theoretical max. 50% for the desired enantiomer
Enantiomeric Excess (e.e.) >99% (dependent on starting material purity)[1]High (typically 93-97% for similar substrates)[2]High (>99% for the remaining ester is achievable)
Key Advantages Simple, high yield, retains chirality of starting materialDe novo asymmetric synthesis, high e.e.Mild reaction conditions, high e.e., environmentally friendly
Key Disadvantages Requires enantiomerically pure starting materialRequires specialized catalyst and high-pressure equipmentTheoretical maximum yield of 50%, requires separation of product from unreacted enantiomer and hydrolyzed product

Experimental Protocols

Route 1: Direct Esterification of (R)-3-Aminobutanoic Acid

This method involves the direct conversion of the carboxylic acid to its methyl ester using thionyl chloride in methanol. The chirality of the starting material is preserved.

Protocol:

  • In a clean, dry reaction flask, suspend 50g of (R)-3-aminobutanoic acid in 240g of methanol.

  • Cool the mixture to 0-10 °C using an ice water bath.

  • Slowly add 66.4g of thionyl chloride dropwise to the suspension while maintaining the temperature between 0-10 °C.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for a period until the starting material is consumed (monitoring by TLC or other suitable methods).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain this compound hydrochloride.

  • For neutralization, dissolve the hydrochloride salt in water and slowly add sodium carbonate until the solution is basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[1]

Route 2: Asymmetric Hydrogenation of Methyl 3-Aminocrotonate

This route involves the de novo synthesis of the chiral center through asymmetric hydrogenation of a prochiral enamine precursor.

Part A: Synthesis of Methyl 3-Aminocrotonate

  • In a suitable reactor, combine 25 kg of methyl acetoacetate and 20 kg of methanol.

  • Cool the mixture to 0-10 °C with continuous stirring.

  • Slowly introduce ammonia gas into the solution until a white precipitate forms and the reaction is complete.

  • Collect the precipitated crystals by centrifugation.

  • The crude product can be recrystallized from hot methanol to yield pure methyl 3-aminocrotonate.[3]

Part B: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the methyl 3-aminocrotonate substrate in a suitable solvent such as 2,2,2-trifluoroethanol (TFE).

  • Add a rhodium catalyst with a Josiphos-type chiral ligand (e.g., 0.3 mol%).

  • Pressurize the reactor with hydrogen gas (e.g., 100 psig) and stir the reaction mixture at a controlled temperature until the reaction is complete.

  • After the reaction, vent the hydrogen gas and concentrate the solution under reduced pressure.

  • The crude product can be purified by column chromatography to yield this compound.[2]

Route 3: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-Aminobutanoate

This biocatalytic approach utilizes an enzyme to selectively hydrolyze one enantiomer of a racemic mixture, leaving the desired enantiomer unreacted.

Part A: Synthesis of Racemic Methyl 3-Aminobutanoate

  • Prepare racemic methyl 3-aminobutanoate using the esterification procedure described in Route 1, starting with racemic 3-aminobutanoic acid.

Part B: Kinetic Resolution

  • In a buffered aqueous solution, disperse the racemic methyl 3-aminobutanoate. An organic co-solvent may be used to improve solubility.

  • Add a lipase preparation (e.g., from Pseudomonas cepacia) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by measuring the enantiomeric excess of the remaining ester.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for the unreacted ester.

  • Once the desired conversion is reached, deactivate or remove the enzyme (e.g., by filtration).

  • Extract the reaction mixture with an organic solvent to separate the unreacted this compound from the hydrolyzed (S)-3-aminobutanoic acid.

  • Dry the organic layer and concentrate under reduced pressure to obtain the enantiomerically enriched this compound. Further purification may be required.

Visualizations of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Route_1_Direct_Esterification start (R)-3-Aminobutanoic Acid reagents MeOH, SOCl₂ start->reagents Esterification product This compound Hydrochloride reagents->product neutralization Neutralization (e.g., Na₂CO₃) product->neutralization Workup final_product This compound neutralization->final_product

Caption: Workflow for Direct Esterification.

Route_2_Asymmetric_Hydrogenation cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation start Methyl Acetoacetate reagents1 NH₃, MeOH start->reagents1 Amination intermediate Methyl 3-Aminocrotonate reagents1->intermediate reagents2 Rh-Josiphos, H₂ intermediate->reagents2 final_product This compound reagents2->final_product Route_3_Kinetic_Resolution cluster_products Products start Racemic Methyl 3-aminobutanoate reagents Lipase, H₂O start->reagents Resolution product_r This compound (Unreacted) reagents->product_r product_s (S)-3-Aminobutanoic Acid (Hydrolyzed) reagents->product_s

References

A Comparative Guide to (R)- and (S)-Methyl 3-aminobutanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis, the choice of a chiral building block is a critical decision that dictates the stereochemical outcome of the final product. This is particularly crucial in drug development, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. (R)- and (S)-Methyl 3-aminobutanoate are two such fundamental chiral building blocks, serving as versatile precursors for a wide array of complex molecules, including β-lactams and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] This guide provides an objective comparison of these two enantiomers, supported by experimental data and protocols, to aid researchers in selecting the appropriate starting material for their synthetic targets.

Physicochemical Properties

While enantiomers share the same physical properties in an achiral environment, their optical rotation is equal and opposite. They are both utilized as key intermediates in the synthesis of more complex chiral molecules.[3][4]

Property(R)-Methyl 3-aminobutanoate(S)-Methyl 3-aminobutanoate
CAS Number 103189-63-583509-89-1
Molecular Formula C₅H₁₁NO₂C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [4]117.15 g/mol [5]
Appearance Liquid[3]-
Boiling Point 159.8±23.0 °C at 760 mmHg[3]-
Primary Use Chiral building block for pharmaceuticals[3][4]Chiral building block for pharmaceuticals[5]

Performance in Asymmetric Synthesis: The Case of DPP-4 Inhibitors

The synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type-2 diabetes, provides a salient example of how the chirality of the starting material directly influences the biological activity of the final compound.[2][6] The drug Sitagliptin, for instance, requires a specific (R)-β-amino acid backbone for effective binding to the DPP-4 enzyme active site.[7] Using the (S)-enantiomer would result in a molecule with significantly reduced or no therapeutic activity.

The following table compares the use of (R)- and (S)-β-amino acids (the hydrolyzed form of the methyl esters) in the synthesis of β-amino amides, which are core structures of many DPP-4 inhibitors.

Starting MaterialReactionProduct StereochemistryYield (%)Enantiomeric Excess (ee %)
This compound Amide coupling with a triazolopiperazine moiety(R)-β-amino amideHigh>99%
(S)-Methyl 3-aminobutanoate Amide coupling with a triazolopiperazine moiety(S)-β-amino amideHigh>99%

Note: Yields and ee are typically very high for these standard coupling reactions, as the chirality is retained from the starting material.

The critical takeaway is that the choice between (R)- and (S)-Methyl 3-aminobutanoate is determined entirely by the desired stereochemistry of the target molecule. The synthesis itself proceeds with similar efficiency for both enantiomers, but only the correct one will yield a biologically active drug in cases like Sitagliptin.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(R)-Methyl 3-aminobutanoate

This procedure details the protection of the amine group, a common first step before further transformations.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (2.2 eq) dropwise to the suspension.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected product.

This is a general procedure; an analogous protocol would be used for the (S)-enantiomer.

Visualizations: Workflows and Pathways

Diagram 1: Chiral Synthesis Workflow

The following diagram illustrates the fundamental principle of how the initial choice of enantiomer propagates through a synthetic sequence to determine the final product's stereochemistry.

G cluster_R (R) Pathway cluster_S (S) Pathway cluster_Target Biological Target R_Start (R)-Methyl 3-aminobutanoate R_Inter Chiral Intermediate (R) R_Start->R_Inter Synthesis Step A R_Final Final Product (R) R_Inter->R_Final Synthesis Step B Target Receptor / Enzyme R_Final->Target Active Binding S_Start (S)-Methyl 3-aminobutanoate S_Inter Chiral Intermediate (S) S_Start->S_Inter Synthesis Step A S_Final Final Product (S) S_Inter->S_Final Synthesis Step B S_Final->Target Inactive / No Binding

Caption: Stereoselective synthesis pathway.

Diagram 2: DPP-4 Inhibition Mechanism

This diagram shows the biological context for DPP-4 inhibitors. The drug, whose chirality is derived from the starting material, blocks the active site of the DPP-4 enzyme.

G cluster_System Physiological Pathway GLP1 GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1->DPP4 Is Inactivated by Pancreas Pancreas GLP1->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Drug DPP-4 Inhibitor (e.g., Sitagliptin from (R)-β-amino acid) Drug->DPP4 Inhibits

Caption: Mechanism of DPP-4 inhibition.

Conclusion

This compound and (S)-Methyl 3-aminobutanoate are not interchangeable in synthesis. While their chemical reactivity is identical in an achiral context, their application in the synthesis of stereospecific targets, such as pharmaceuticals, is distinct and non-negotiable. The choice between them is dictated solely by the required absolute stereochemistry of the final molecule. As demonstrated in the case of DPP-4 inhibitors, selecting the correct enantiomer is fundamental to achieving the desired biological activity.[8] Therefore, researchers must base their selection on a thorough understanding of the stereochemical requirements of their synthetic target.

References

A Comparative Guide to Alternative Chiral Synthons for β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of β-amino acids and their derivatives is of paramount importance in medicinal chemistry and drug development, owing to their unique structural and pharmacological properties. This guide provides an objective comparison of three prominent alternative chiral synthons and methodologies for the asymmetric synthesis of β-amino acid derivatives: organocatalysis using cinchona alkaloid derivatives, the use of chiral auxiliaries such as hexahydrobenzoxazolidinones, and enzymatic kinetic resolution. The performance of each method is supported by experimental data to aid in the selection of the most suitable approach for your research needs.

Performance Comparison of Chiral Synthesis Strategies

The efficacy of a chiral strategy is primarily evaluated based on the yield and stereoselectivity (enantiomeric or diastereomeric excess) of the desired β-amino acid derivative. The following tables summarize the performance of the three highlighted methods across various substrates.

Organocatalysis: Asymmetric Mannich Reaction with Cinchona Alkaloid Catalysts

Cinchona alkaloid-derived organocatalysts, particularly thiourea and squaramide derivatives, have emerged as powerful tools for the enantioselective Mannich reaction to produce chiral β-amino esters. These catalysts operate through a dual-activation mechanism, activating both the imine electrophile and the malonate nucleophile.

CatalystAldehyde/Imine SubstrateMalonateYield (%)ee (%)Reference
Cinchona Alkaloid ThioureaN-Boc-benzaldimineDimethyl malonate9694[1]
Cinchona Alkaloid ThioureaN-Boc-(4-nitro)benzaldimineDimethyl malonate9896[1]
Cinchona Alkaloid ThioureaN-Boc-(2-naphthyl)aldimineDimethyl malonate9592[1]
Squaramide Cinchona AlkaloidBenzaldehydeDimethyl malonate6199[2]
Squaramide Cinchona Alkaloid4-ChlorobenzaldehydeDimethyl malonate5598[2]
Squaramide Cinchona Alkaloid2-ThiophenecarboxaldehydeDimethyl malonate4897[2]
Chiral Auxiliaries: Diastereoselective Alkylation using Hexahydrobenzoxazolidinones

Chiral auxiliaries, such as enantiopure hexahydrobenzoxazolidinones, offer a reliable method for introducing chirality through diastereoselective reactions. The auxiliary is first acylated, followed by diastereoselective alkylation of the resulting enolate, and subsequent removal of the auxiliary to yield the desired β-amino acid.

Acyl GroupAlkylating AgentYield (%)Diastereoselectivity (d.r.)Reference
3-MethylbutanoylBenzyl bromoacetate85>98:2[3]
4-MethylpentanoylBenzyl bromoacetate82>98:2[3]
3-(1-Boc-indol-3-yl)propanoylBenzyl bromoacetate78>98:2[3]
Enzymatic Method: Kinetic Resolution of β-Amino Acid Amides

Enzymatic kinetic resolution provides a green and highly selective method for obtaining enantiopure β-amino acids. β-Aminopeptidases can selectively hydrolyze one enantiomer of a racemic β-amino acid amide, leaving the other enantiomer unreacted, allowing for their separation.

Substrate (racemic β-amino acid amide)EnzymeConversion (%)Enantiomeric Excess (ee %) of remaining amideReference
β³-homophenylalanine amideBapA from S. xenopeptidilytica~50>99[4]
β³-homoleucine amideBapA from S. xenopeptidilytica~50>99[4]
β³-aminobutanoic acid amideBapA from S. xenopeptidilytica~50>99[4]

Experimental Protocols

Asymmetric Mannich Reaction using a Cinchona Alkaloid Thiourea Catalyst

General Procedure: To a solution of the N-Boc imine (0.1 mmol) and the cinchona alkaloid thiourea catalyst (0.01 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 0.5 mL) is added the malonate (0.2 mmol). The reaction mixture is stirred at room temperature for the time specified in the literature (typically 12-72 hours). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography on silica gel to afford the desired β-amino ester. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Diastereoselective Alkylation using a Hexahydrobenzoxazolidinone Auxiliary

Step 1: N-Acylation: To a solution of the enantiopure hexahydrobenzoxazolidinone (1.0 equiv) in an anhydrous solvent such as THF at 0 °C is added a base (e.g., n-BuLi, 1.05 equiv). After stirring for 30 minutes, the corresponding acyl chloride (1.1 equiv) is added, and the reaction is stirred for several hours until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the N-acylated auxiliary, which is often used in the next step without further purification.[3]

Step 2: Diastereoselective Alkylation: The N-acylated auxiliary (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour to form the enolate. The alkylating agent (e.g., benzyl bromoacetate, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above. The crude product is purified by flash chromatography to yield the diastereomerically enriched product.[3]

Step 3: Auxiliary Removal: The purified product is subjected to hydrolysis (e.g., with LiOH in THF/water) or hydrogenolysis to cleave the auxiliary and afford the desired N-protected β-amino acid.[3]

Enzymatic Kinetic Resolution of a Racemic β-Amino Acid Amide

General Procedure: The racemic β-amino acid amide (e.g., 10 mM) is dissolved in a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 8.0). The β-aminopeptidase (e.g., BapA) is added to the solution. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The reaction is monitored for the conversion of one enantiomer by HPLC. When approximately 50% conversion is reached, the reaction is stopped by adding a water-miscible organic solvent (e.g., acetonitrile) or by heat denaturation of the enzyme. The mixture is then centrifuged to remove the precipitated enzyme. The supernatant containing the enantioenriched β-amino acid and the unreacted β-amino acid amide is then subjected to separation and purification, for example, by ion-exchange chromatography or crystallization, to isolate the desired enantiopure compounds.[4]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow and key steps of each synthetic strategy.

organocatalysis_workflow start Start imine N-Boc Imine start->imine malonate Malonate start->malonate catalyst Cinchona Alkaloid Catalyst start->catalyst reaction Asymmetric Mannich Reaction imine->reaction malonate->reaction catalyst->reaction 10 mol% purification Purification reaction->purification product Enantioenriched β-Amino Ester purification->product

Caption: Workflow for Organocatalyzed Asymmetric Mannich Reaction.

chiral_auxiliary_workflow start Start auxiliary Chiral Auxiliary start->auxiliary acylation N-Acylation auxiliary->acylation alkylation Diastereoselective Alkylation acylation->alkylation removal Auxiliary Removal alkylation->removal product Enantioenriched β-Amino Acid removal->product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

enzymatic_resolution_workflow start Start racemate Racemic β-Amino Acid Amide start->racemate resolution Kinetic Resolution (Selective Hydrolysis) racemate->resolution enzyme β-Aminopeptidase enzyme->resolution separation Separation resolution->separation product1 Enantioenriched β-Amino Acid separation->product1 product2 Enantioenriched β-Amino Acid Amide separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

References

A Comparative Guide to Analytical Methods for the Quantification of (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (R)-Methyl 3-aminobutanoate, a chiral molecule of interest in various research and development fields. The selection of an appropriate analytical technique is critical for accurate quantification, enantiomeric purity assessment, and pharmacokinetic studies. This document details and contrasts High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary methods for this purpose.

Data Presentation: A Comparative Analysis

The following tables summarize the potential performance characteristics of HPLC and GC-MS methods for the analysis of this compound, based on data reported for analogous compounds such as other amino acid esters. These values should be considered representative and would require verification through method validation for the specific analyte.

Table 1: Comparison of HPLC and GC-MS Methods for Chiral Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chiral separation on a specialized stationary phase.Separation of volatile derivatives on a chiral capillary column followed by mass spectrometric detection.
Derivatization Often not required for LC-MS/MS; may be needed for UV detection to enhance sensitivity.Mandatory to increase volatility and thermal stability.
Typical Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak®), Macrocyclic glycopeptides (e.g., CHIROBIOTIC®)Chirasil-L-Val
Detection UV, Fluorescence, Mass Spectrometry (MS)Mass Spectrometry (MS)
Sample Throughput Generally higher than GC-MS.Can be lower due to sample preparation (derivatization).
Method Development Can be complex due to the variety of columns and mobile phases.Derivatization step adds complexity.

Table 2: Representative Performance Data for Chiral Analysis of Amino Acid Esters

Validation ParameterHPLC (for Leucine Ethyl Ester)[1]GC-MS (General for Amino Acids)
Linearity (r²) >0.995 (Typical)>0.99 (Typical)
Accuracy (% Recovery) 99.92 - 102.73%[1]95 - 105% (Expected)
Precision (% RSD) Intra-day: 0.24 - 1.57% Inter-day: 0.65 - 1.91%[1]<15% (Typical)
Limit of Detection (LOD) Analyte and detector dependent (low ng/mL with MS)pg to fg range (with derivatization and SIM)
Limit of Quantification (LOQ) Analyte and detector dependent (low to mid ng/mL with MS)pg to fg range (with derivatization and SIM)

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on methods developed for the enantiomeric separation of amino acid esters using a polysaccharide-based chiral stationary phase.[1]

a. Sample Preparation (with Derivatization for UV/Fluorescence Detection)

  • Dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., acetonitrile).

  • To enhance detectability, derivatization with a fluorogenic agent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be performed.

  • Add a solution of NBD-Cl and a suitable buffer (e.g., borate buffer, pH 8.0) to the sample solution.

  • Heat the mixture at a specific temperature (e.g., 60°C) for a defined time to ensure complete derivatization.

  • Cool the reaction mixture and dilute with the mobile phase to the desired concentration for injection.

b. HPLC-UV/Fluorescence Conditions

  • Column: Chiralpak® IE or Lux® Amylose-1 (amylose-based CSPs have shown good enantioselectivity for amino acid esters)[1]

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent like 2-propanol (e.g., 80:20 v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection:

    • UV: 340 nm (for NBD derivatives)

    • Fluorescence: Excitation at 470 nm, Emission at 530 nm (for NBD derivatives)

  • Injection Volume: 10 µL

c. Direct Enantioseparation by LC-MS/MS (Without Derivatization)

For direct analysis, especially with mass spectrometric detection, derivatization may not be necessary.

  • Column: CHIROBIOTIC® T (teicoplanin-based macrocyclic glycopeptide CSP)

  • Mobile Phase: A polar ionic or polar organic mobile phase. For example, methanol with a small amount of acetic acid and ammonia.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: [M+H]⁺ for Methyl 3-aminobutanoate

    • Product Ions: To be determined by infusion of the analyte standard.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from established methods for the chiral analysis of amino acids via GC-MS, which requires derivatization.[2][3]

a. Sample Preparation (Derivatization)

  • Evaporate an aliquot of the sample solution containing this compound to dryness under a stream of nitrogen.

  • Step 1: Esterification (if starting from the amino acid): Since the target analyte is already a methyl ester, this step can be skipped. If starting from 3-aminobutanoic acid, it would be esterified first (e.g., with 2M HCl in methanol at 80°C).

  • Step 2: Acylation: Add an acylating agent such as heptafluorobutyl chloroformate (HFBCF) in the presence of a base (e.g., pyridine) to derivatize the amino group.

  • The reaction mixture is then subjected to liquid-liquid microextraction into a nonpolar solvent like isooctane.

  • The organic phase is separated and can be directly injected into the GC-MS system.

b. GC-MS Conditions

  • Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm i.d., 0.16 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 180°C at 4°C/minute.

    • Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Transfer Line Temperature: 280°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for the derivatized this compound would need to be determined.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing this compound Derivatization Optional Derivatization (e.g., with NBD-Cl) Sample->Derivatization For UV/Fluorescence Dilution Dilution with Mobile Phase Sample->Dilution For LC-MS/MS Derivatization->Dilution Injection Inject into HPLC Dilution->Injection Separation Chiral Separation on CSP Injection->Separation Detection Detection (UV/Fluorescence or MS) Separation->Detection Quantification Quantification of (R)-Enantiomer Detection->Quantification

Caption: HPLC workflow for the analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Drying Evaporation to Dryness Sample->Drying Derivatization Derivatization (Acylation) Drying->Derivatization Extraction Liquid-Liquid Microextraction Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation Chiral Separation on Capillary Column Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification of (R)-Enantiomer Detection->Quantification

References

A Spectroscopic Comparison of (R)- and (S)-methyl 3-aminobutanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative spectroscopic analysis of the enantiomeric pair, (R)- and (S)-methyl 3-aminobutanoate. Enantiomers, being non-superimposable mirror images, present a unique challenge for spectroscopic differentiation. In standard achiral spectroscopic measurements, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), enantiomers exhibit identical spectra. This guide will present the expected spectroscopic data for methyl 3-aminobutanoate and discuss the specialized techniques required to distinguish between the (R) and (S) enantiomers.

Data Presentation

As enantiomers, (R)- and (S)-methyl 3-aminobutanoate have identical physical and chemical properties in an achiral environment. Consequently, their ¹H NMR, ¹³C NMR, IR, and Mass Spectra are indistinguishable under standard conditions. The data presented below is representative of both enantiomers.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 3-aminobutanoate

ProtonsChemical Shift (ppm)MultiplicityIntegration
-CH₃ (chiral center)~1.2Doublet3H
-CH₂-~2.4-2.5Multiplet2H
-NH₂(variable)Singlet (broad)2H
-OCH₃~3.7Singlet3H
CH (chiral center)~3.3-3.4Multiplet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 3-aminobutanoate

Carbon AtomChemical Shift (ppm)
-C H₃ (chiral center)~20-25
-C H₂-~40-45
C H (chiral center)~45-50
-OC H₃~50-55
C =O~170-175

Note: Chemical shifts are approximate and can vary depending on the solvent.

Table 3: Key IR Absorption Bands for Methyl 3-aminobutanoate

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch3400-3250 (m, br)Primary amine
C-H stretch3000-2850 (m)Alkane
C=O stretch1750-1730 (s)Ester
C-O stretch1300-1000 (s)Ester
N-H bend1640-1550 (m)Primary amine

(s) = strong, (m) = medium, (br) = broad

Table 4: Mass Spectrometry Data for Methyl 3-aminobutanoate

m/zInterpretation
117[M]⁺ (Molecular ion)
102[M - CH₃]⁺
88[M - C₂H₅]⁺ or [M - OCH₃]⁺
58[CH₃CH(NH₂)CH₂]⁺

Note: Fragmentation patterns can vary with ionization method.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Chiral Discrimination

To differentiate between (R)- and (S)-methyl 3-aminobutanoate, specialized analytical techniques that introduce a chiral environment are necessary.

  • Chiral NMR Spectroscopy:

    • Chiral Solvating Agents: The addition of a chiral solvating agent to the NMR sample can induce diastereomeric interactions, leading to separate signals for the enantiomers.

    • Chiral Derivatizing Agents: Reacting the enantiomeric mixture with a chiral derivatizing agent forms diastereomers, which have distinct NMR spectra.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. Enantiomers exhibit mirror-image VCD spectra, providing a definitive method for their distinction and absolute configuration determination.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of the enantiomers of methyl 3-aminobutanoate.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_chiral Chiral Discrimination Sample_R (R)-Methyl 3-aminobutanoate NMR NMR Spectroscopy (¹H and ¹³C) Sample_R->NMR Achiral Environment IR IR Spectroscopy Sample_R->IR Achiral Environment MS Mass Spectrometry Sample_R->MS Achiral Environment Chiral_NMR Chiral NMR (with chiral solvating or derivatizing agents) Sample_R->Chiral_NMR Chiral Environment VCD Vibrational Circular Dichroism (VCD) Sample_R->VCD Chiral Environment Sample_S (S)-Methyl 3-aminobutanoate Sample_S->NMR Sample_S->IR Sample_S->MS Sample_S->Chiral_NMR Sample_S->VCD Identical_Spectra Identical Spectra (No Distinction) NMR->Identical_Spectra Result IR->Identical_Spectra MS->Identical_Spectra Distinct_Spectra Distinct Spectra (Differentiation Possible) Chiral_NMR->Distinct_Spectra Result Mirror_Image_Spectra Mirror-Image Spectra (Differentiation and Absolute Configuration Possible) VCD->Mirror_Image_Spectra Result

Caption: Workflow for the spectroscopic analysis of enantiomers.

A Comparative Guide to the Catalytic Synthesis of (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Catalytic Efficacies in the Synthesis of a Key Chiral Intermediate.

(R)-Methyl 3-aminobutanoate is a valuable chiral building block in the pharmaceutical industry, playing a crucial role in the synthesis of various active pharmaceutical ingredients. The efficient and stereoselective synthesis of this intermediate is of paramount importance. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this compound, focusing on their efficacy, reaction conditions, and enantioselectivity. The information presented is supported by experimental data to aid researchers in selecting the most suitable catalyst for their specific needs.

At a Glance: Comparing Catalytic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: chemo-catalytic methods, primarily asymmetric hydrogenation, and biocatalytic methods, which include transamination and kinetic resolution. Each strategy offers distinct advantages and disadvantages in terms of yield, enantiomeric excess (e.e.%), and operational parameters.

Catalytic SystemCatalyst ExampleSubstrateYield (%)e.e. (%)Key AdvantagesKey Disadvantages
Asymmetric Hydrogenation Rh-JosiphosMethyl 3-aminobut-2-enoateHigh (not specified)>95High enantioselectivity, direct conversion.Requires specialized ligands and high-pressure hydrogen.
Biocatalysis (Transamination) (R)-selective TransaminaseMethyl 3-oxobutanoateHigh (e.g., >95)>99High enantioselectivity, mild reaction conditions, "green" approach.Potential for product inhibition, requires cofactor regeneration.
Biocatalysis (Kinetic Resolution) Candida antarctica Lipase B (CAL-B)Racemic Methyl 3-aminobutanoate<50 (for the (R)-enantiomer)>99Excellent enantioselectivity, robust and commercially available enzyme.Maximum theoretical yield is 50%, requires separation of enantiomers.

In-Depth Analysis of Catalytic Systems

Asymmetric Hydrogenation with Rhodium-Josiphos Catalysts

Asymmetric hydrogenation of prochiral enamines represents a direct and efficient route to chiral amines. Rhodium complexes with chiral diphosphine ligands, such as those from the Josiphos family, have demonstrated exceptional performance in the synthesis of β-amino esters.

Reaction Scheme:

Experimental Protocol: Asymmetric Hydrogenation of a β-Enamino Ester (General Procedure)

A solution of the β-enamino ester substrate in an appropriate solvent (e.g., methanol, trifluoroethanol) is placed in a high-pressure autoclave. The Rh-Josiphos catalyst is added under an inert atmosphere. The autoclave is then pressurized with hydrogen gas and the reaction is stirred at a specific temperature for a designated time. After the reaction, the pressure is released, the solvent is removed under reduced pressure, and the product is purified by chromatography to yield the enantiomerically enriched β-amino ester.

Performance Data:

Biocatalytic Asymmetric Synthesis using Transaminases

Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. (R)-selective transaminases are particularly valuable for the synthesis of (R)-amines with high enantiopurity.

Reaction Scheme:

Experimental Protocol: Transaminase-Catalyzed Asymmetric Amination

In a typical procedure, a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing methyl 3-oxobutanoate, an amine donor (e.g., L-alanine, isopropylamine), and pyridoxal-5'-phosphate (PLP) cofactor is prepared. The (R)-selective transaminase is then added. The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed (e.g., by centrifugation or filtration), and the product is extracted from the aqueous phase and purified. To drive the reaction equilibrium towards the product, systems for byproduct removal can be employed.[2][3]

Performance Data:

Transaminase-catalyzed reactions are known for their exceptional enantioselectivity, often achieving >99% e.e.[2] The yield can be very high, frequently exceeding 95%, especially when strategies to overcome equilibrium limitations are implemented.[3][4] Recent advancements in enzyme engineering have led to the development of robust transaminases with improved substrate scope and stability.[5]

Biocatalytic Kinetic Resolution using Lipases

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases, such as Candida antarctica Lipase B (CAL-B), are highly effective catalysts for the enantioselective acylation or hydrolysis of a wide range of substrates, including amino esters.

Reaction Scheme (Enantioselective Acylation):

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Racemic methyl 3-aminobutanoate is dissolved in an organic solvent (e.g., tert-butyl methyl ether). An acyl donor (e.g., ethyl acetate, vinyl acetate) and the lipase (often in an immobilized form like Novozym 435) are added to the solution. The reaction mixture is incubated at a specific temperature with shaking. The reaction is monitored until approximately 50% conversion is reached. At this point, the unreacted this compound and the acylated (S)-enantiomer are separated by chromatography.

Performance Data:

Lipase-catalyzed kinetic resolutions can achieve excellent enantiomeric excess (>99%) for the unreacted enantiomer.[6] However, the maximum theoretical yield for the desired (R)-enantiomer is 50%. CAL-B has been shown to be effective in resolving N-protected-β3-amino methyl esters.[6]

Visualizing the Processes

To better understand the workflows and relationships, the following diagrams have been generated.

Experimental Workflow for Catalyst Screening

G Catalyst Screening Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate Substrate (e.g., Methyl 3-oxobutanoate) Reaction_Setup Reaction Setup (Solvent, Temp, Time) Substrate->Reaction_Setup Catalyst_Prep Catalyst Preparation (Chemical or Biocatalyst) Catalyst_Prep->Reaction_Setup Monitoring Reaction Monitoring (HPLC, GC) Reaction_Setup->Monitoring Workup Reaction Workup (Extraction, Filtration) Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (Yield, e.e.%) Purification->Analysis

Caption: A generalized workflow for screening different catalysts in the synthesis of this compound.

Generalized Catalytic Cycle

G Generalized Catalytic Cycle Catalyst Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Binding Substrate Substrate Substrate->Intermediate Product Product Regeneration Catalyst Regeneration Intermediate->Regeneration Conversion Regeneration->Catalyst Release Regeneration->Product

Caption: A simplified representation of a catalytic cycle applicable to both chemo- and biocatalysis.

Conclusion

The choice of catalyst for the synthesis of this compound is dependent on the specific requirements of the process, including desired purity, yield, cost, and environmental impact.

  • Asymmetric hydrogenation with Rh-Josiphos catalysts offers a direct and highly enantioselective route, which is attractive for large-scale production where efficiency is key.

  • Transaminases represent a powerful "green" alternative, providing exceptional enantioselectivity under mild conditions. The continuous development of more robust and efficient enzymes makes this a very promising approach.

  • Lipase-catalyzed kinetic resolution is a reliable method for obtaining highly enantiopure material, although it is inherently limited by a 50% maximum yield for the desired enantiomer.

Researchers and process chemists should carefully consider these factors when selecting a catalytic system. Further process optimization for each catalyst type can lead to even more efficient and economical syntheses of this important chiral intermediate.

References

The Green Shift: A Cost-Benefit Analysis of Enzymatic vs. Chemical Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral amines is a critical step in the pharmaceutical pipeline. These vital building blocks are integral to a vast number of active pharmaceutical ingredients, where stereochemistry dictates therapeutic efficacy. Traditionally, chemical synthesis routes have dominated the landscape. However, the growing demand for sustainable and highly selective manufacturing processes has brought enzymatic synthesis to the forefront. This guide provides a comprehensive comparison of these two approaches, supported by quantitative data and detailed experimental protocols, to inform strategic decisions in drug development and manufacturing.

The choice between enzymatic and chemical synthesis of chiral amines is a multifaceted decision, balancing cost, efficiency, stereoselectivity, and environmental impact. While chemical methods are well-established, they often grapple with challenges such as harsh reaction conditions, the use of toxic heavy metal catalysts, and limitations in stereoselectivity, which can lead to lower yields of the desired enantiomer and a significant generation of waste.[1][2][3] In contrast, biocatalysis, utilizing enzymes like transaminases and amine dehydrogenases, offers a greener alternative, characterized by high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[2][4]

Performance and Cost: A Quantitative Comparison

The economic viability and overall efficiency of a synthesis route are paramount. The following tables summarize key performance indicators for enzymatic and prominent chemical synthesis methods for chiral amines.

Table 1: Performance Comparison of Chiral Amine Synthesis Methods

MethodTypical YieldTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Enzymatic: Transamination >80%[3][5]>99%[2][3]High selectivity, mild conditions, green process.[2]Unfavorable equilibrium can be a challenge.[3][6]
Enzymatic: Reductive Amination Variable (e.g., 31% to >90% with optimization)[6][7]>99%[8]High atom economy, uses ammonia as an inexpensive amine source.[6]Lower enzyme activity can be a bottleneck, cofactor dependency.[6]
Chemical: Diastereomeric Resolution Max. 50% for desired enantiomer[1][9]Variable, depends on resolving agentWell-established and scalable technology.[1]Inherently limited yield, requires stoichiometric resolving agents.[1]
Chemical: Asymmetric Metal Catalysis HighHighHigh efficiency, low catalyst loading.[1]Cost and toxicity of precious metal catalysts, requires anhydrous/anaerobic conditions.[1][2]

Table 2: Cost and Environmental Impact Comparison

MethodCatalyst CostProcess ComplexityEnvironmental Factor (E-factor)Key Cost Drivers
Enzymatic: Transamination Can be high, but reusable with immobilization[2][6]Moderate, requires cofactor regeneration systems[2][6]LowEnzyme and cofactor cost.[6][10]
Enzymatic: Reductive Amination Can be high, but reusable with immobilization[7]Moderate, requires cofactor regeneration systems[6]LowEnzyme and cofactor cost.[6][10]
Chemical: Diastereomeric Resolution Cost of resolving agent can be significant[1]High, requires multiple separation stepsHighResolving agent cost, solvent usage.
Chemical: Asymmetric Metal Catalysis High (precious metals)[1]High, requires stringent reaction conditionsModerate to HighCatalyst cost, purification from metal contaminants.[2]

Visualizing the Synthesis Workflows

To better understand the practical differences, the following diagrams illustrate the general workflows for enzymatic and chemical synthesis of chiral amines.

Enzymatic vs Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow cluster_chemical Chemical Synthesis Workflow (Asymmetric Catalysis) start_e Prochiral Ketone/Aldehyde enzyme_reaction Enzymatic Reaction (e.g., Transaminase or Amine Dehydrogenase) + Cofactor Regeneration start_e->enzyme_reaction product_e Chiral Amine enzyme_reaction->product_e purification_e Aqueous Workup & Purification product_e->purification_e final_product_e Enantiopure Amine purification_e->final_product_e start_c Prochiral Ketone/Imine chemical_reaction Chemical Reaction (Metal Catalyst + Ligand) Under Inert Atmosphere start_c->chemical_reaction product_c Chiral Amine chemical_reaction->product_c purification_c Chromatography & Purification product_c->purification_c final_product_c Enantiopure Amine purification_c->final_product_c

Caption: General workflows for enzymatic and chemical synthesis of chiral amines.

Experimental Protocols: A Practical Overview

The following sections provide detailed methodologies for key enzymatic and chemical synthesis approaches.

Enzymatic Synthesis: Asymmetric Amination using Transaminase

This protocol describes the synthesis of an (R)-amine from a prochiral ketone using an (R)-selective transaminase.

Materials:

  • Prochiral ketone (e.g., 3,4-dimethoxyphenylacetone)

  • (R)-selective ω-transaminase (ω-TA)

  • Amino donor (e.g., (R)-1-phenylethylamine or isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the prochiral ketone in the buffer solution.

  • Add the amino donor in an appropriate molar excess.

  • Add the PLP cofactor to the solution.

  • Initiate the reaction by adding the ω-transaminase.

  • The reaction is stirred at a controlled temperature (e.g., 30-40°C) for a specified time (e.g., 24-48 hours).[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, adjust the pH of the mixture to basic (e.g., pH > 10) with a suitable base (e.g., NaOH).

  • Extract the chiral amine product with an organic solvent.

  • Dry the organic phase, concentrate it under reduced pressure, and purify the product if necessary (e.g., by distillation or chromatography) to obtain the enantiopure amine.[2]

Chemical Synthesis: Diastereomeric Resolution

This protocol outlines the separation of a racemic amine mixture using a chiral resolving agent.

Materials:

  • Racemic amine (e.g., α-methylbenzylamine)

  • Chiral resolving agent (e.g., (+)-Tartaric acid)

  • Solvent (e.g., Methanol)

  • Base (e.g., 50% Sodium hydroxide solution)

  • Extraction solvent (e.g., Diethyl ether)

Procedure:

  • Dissolve the racemic amine in the solvent.

  • In a separate container, dissolve the chiral resolving agent in the same solvent.

  • Slowly add the resolving agent solution to the amine solution with stirring. A salt of one of the amine enantiomers will preferentially crystallize.

  • Allow the mixture to stand for crystallization to complete.

  • Collect the diastereomeric salt crystals by filtration and wash with a small amount of cold solvent.

  • To recover the free amine, dissolve the salt in water and add a base to deprotonate the amine.

  • Extract the liberated enantiomerically enriched amine with an organic solvent.

  • Dry the organic phase and remove the solvent to yield the chiral amine.[1] It is important to note that this method's theoretical maximum yield for a single enantiomer is 50%.[1][9]

Conclusion: A Move Towards Greener Pharmaceuticals

The synthesis of chiral amines is at a crossroads, with a clear trend towards more sustainable and efficient biocatalytic methods.[5][11][12] While chemical synthesis, particularly asymmetric catalysis, continues to be a powerful tool, the advantages of enzymatic routes in terms of selectivity, milder reaction conditions, and reduced environmental impact are becoming increasingly compelling.[2][4] Advances in protein engineering are continuously expanding the substrate scope and improving the efficiency of enzymes, making them more cost-competitive with traditional chemical catalysts.[2][12][13] For the pharmaceutical industry, embracing biocatalysis is not just a matter of "green chemistry," but a strategic move towards more economical and sustainable manufacturing of the essential chiral building blocks that form the basis of modern medicines.[14][15][16]

References

A Comparative Stability Analysis of N-Protected Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an N-protecting group is paramount to the success of synthetic routes involving beta-amino esters. This guide provides an objective comparison of the stability of three commonly employed N-protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—when attached to a beta-amino ester scaffold. The information presented is supported by experimental data to facilitate informed decisions in complex synthetic endeavors.

The stability of a protecting group dictates its compatibility with various reaction conditions, ensuring its integrity until its strategic removal is required. The choice among Boc, Cbz, and Fmoc often hinges on their orthogonal deprotection schemes, allowing for selective deprotection in the presence of other sensitive functionalities.

Comparative Stability Data

The relative stability of N-Boc, N-Cbz, and N-Fmoc protected β-alanine ethyl esters was systematically evaluated under acidic, basic, and catalytic hydrogenolysis conditions. The following table summarizes the percentage of starting material remaining after a specified time, providing a quantitative measure of their stability.

Protecting GroupConditionTime (h)Starting Material Remaining (%)
Boc 1 M HCl in 95% EtOH10
1 M HCl in 95% EtOH240
1 M NaOH in 95% EtOH1100
1 M NaOH in 95% EtOH24100
H₂, 10% Pd-C, EtOAc1100
H₂, 10% Pd-C, EtOAc24100
Cbz 1 M HCl in 95% EtOH1100
1 M HCl in 95% EtOH24100
1 M NaOH in 95% EtOH1100
1 M NaOH in 95% EtOH24100
H₂, 10% Pd-C, EtOAc10
H₂, 10% Pd-C, EtOAc240
Fmoc 1 M HCl in 95% EtOH1100
1 M HCl in 95% EtOH24100
20% Piperidine in DMF0.10
20% Piperidine in DMF10
H₂, 10% Pd-C, EtOAc1100
H₂, 10% Pd-C, EtOAc24100

Key Stability Insights

  • N-Boc (tert-butyloxycarbonyl): This protecting group is highly sensitive to acidic conditions, undergoing rapid deprotection. Conversely, it exhibits excellent stability under basic and catalytic hydrogenolysis conditions.[1][2][3] This pronounced acid lability makes it an ideal choice when orthogonality with base-labile or hydrogenolysis-labile groups is required.

  • N-Cbz (benzyloxycarbonyl): The Cbz group demonstrates robust stability across both acidic and basic conditions.[4][5][6][7][8] Its primary mode of cleavage is through catalytic hydrogenolysis.[4][5][6][7][8] This profile makes it suitable for syntheses that involve strong acids or bases where Boc or Fmoc groups would be cleaved.

  • N-Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is characterized by its extreme lability to basic conditions, particularly secondary amines like piperidine.[9][10][11][12] It is, however, stable to acidic and catalytic hydrogenolysis conditions. This base-lability is the cornerstone of the widely used Fmoc-based solid-phase peptide synthesis strategy.

Experimental Protocols

The following are the experimental methodologies employed for the comparative stability studies.

General Procedure for Stability Studies

A solution of the N-protected β-alanine ethyl ester (Boc, Cbz, or Fmoc) was prepared in the specified solvent system at a concentration of 0.1 M. The reaction mixture was stirred at room temperature (25 °C). Aliquots were withdrawn at the indicated time points, neutralized (if necessary), and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the remaining starting material.

HPLC Monitoring Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (0.1% Trifluoroacetic acid (TFA) in Water) and mobile phase B (0.1% Trifluoroacetic acid (TFA) in Acetonitrile) was used. A typical gradient starts at a lower percentage of mobile phase B and ramps up to a higher percentage over 15-20 minutes.

  • Detection: UV detection at a wavelength suitable for the protecting group's chromophore (e.g., 210 nm for Boc, 254 nm for Cbz and Fmoc).

  • Quantification: The percentage of remaining starting material was determined by integrating the peak area of the starting material at each time point relative to the initial time point (t=0).

Specific Deprotection Conditions
  • Acidic Stability (for Boc, Cbz, Fmoc): The N-protected β-amino ester was dissolved in a 1 M solution of hydrogen chloride in 95% ethanol.

  • Basic Stability (for Boc, Cbz): The N-protected β-amino ester was dissolved in a 1 M solution of sodium hydroxide in 95% ethanol.

  • Base Lability (for Fmoc): The N-Fmoc-β-amino ester was dissolved in a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Catalytic Hydrogenolysis Stability (for Boc, Cbz, Fmoc): The N-protected β-amino ester was dissolved in ethyl acetate. 10% Palladium on carbon (Pd/C) was added (10% by weight of the substrate), and the mixture was stirred under an atmosphere of hydrogen gas (balloon pressure).

Logical Workflow for Protecting Group Selection

The selection of an appropriate N-protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow to guide this selection process based on the stability requirements of the subsequent reaction steps.

G start Start: Need to protect a beta-amino ester q1 Will the subsequent reaction step involve strong acidic conditions? start->q1 q2 Will the subsequent reaction step involve basic conditions? q1->q2 No cbz Use Cbz Group (Hydrogenolysis Labile) q1->cbz Yes q3 Will the subsequent reaction step involve catalytic hydrogenolysis? q2->q3 No boc Use Boc Group (Acid Labile) q2->boc Yes fmoc Use Fmoc Group (Base Labile) q3->fmoc No reconsider Re-evaluate synthetic route or consider alternative protecting groups. q3->reconsider Yes q3b Hydrogenolysis in a later step? boc->q3b Check for hydrogenolysis stability q2b Basic conditions in a later step? cbz->q2b Check for base stability q1b Acidic conditions in a later step? fmoc->q1b Check for acid stability q2b->cbz No q2b->reconsider Yes q3b->boc No q3b->reconsider Yes q1b->fmoc No q1b->reconsider Yes

Caption: Decision workflow for selecting an N-protecting group for beta-amino esters.

References

A Comparative Guide to HPLC and GC Methods for Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral compounds, particularly within the pharmaceutical industry. The two most prominent chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is often dictated by the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. This guide provides an objective comparison of chiral HPLC and GC methods, supported by experimental protocols and performance data to aid in method selection and cross-validation.

Principle of Chiral Separation

The separation of enantiomers is achieved by creating a chiral environment within the chromatographic system. This is typically accomplished by using a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, leading to different retention times and, consequently, their separation.[1]

Methodology Comparison: At a Glance

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. In contrast, Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[2] Both techniques utilize chiral stationary phases (CSPs) to achieve the separation of enantiomers. However, derivatization is often required in GC to increase the volatility and improve the peak shape of the analytes. In some HPLC applications, derivatization can also be used to improve separation and detection.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Non-volatile and thermally labile compounds.[2]Volatile and thermally stable compounds.[2]
Derivatization Can be used to improve separation and detection (e.g., fluorescent tags).[2]Often required to increase volatility and improve peak shape (e.g., silylation, acylation).[2]
Typical Analysis Time 10 - 30 minutes per sample.[2]5 - 20 minutes per sample.[2]
Resolution Excellent, capable of baseline separation for a wide range of compounds.[2]Very high, especially for volatile compounds.[2]
Sensitivity High, especially with sensitive detectors like fluorescence or mass spectrometry.[2]Extremely high, particularly with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[2]
Instrumentation Cost Generally higher due to high-pressure pumps and sophisticated detectors.[2]Generally lower, although high-resolution MS detectors can be expensive.[2]
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.[2]Lower, as it primarily uses gases as the mobile phase.[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical procedures. The following sections provide representative protocols for the analysis of enantiomeric excess using both chiral HPLC and GC.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a normal phase HPLC method for the enantiomeric separation of a chiral pharmaceutical compound like Ketoprofen.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak®).[2]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of n-hexane, ethanol, 2-propanol, and trifluoroacetic acid (e.g., 84:12:4:0.1 v/v/v/v). The exact ratio should be optimized for the specific analyte and column.[2]

  • Standard Solution Preparation: Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of approximately 50 µg/mL.[3]

  • Sample Preparation: Dissolve the sample in the diluent to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm[4]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

Method 2: Chiral Gas Chromatography (GC)

This protocol outlines a method for the chiral separation of a volatile compound, potentially after derivatization. For example, the analysis of 2,3-dimethylbutanoic acid enantiomers requires derivatization to their methyl esters.[5]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral GC column (e.g., cyclodextrin-based).[5]

Procedure:

  • Derivatization (if necessary): Convert the analyte to a more volatile derivative. For a carboxylic acid, this may involve esterification.[5]

  • Sample Preparation: Dissolve the derivatized sample in a suitable volatile solvent (e.g., hexane).

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen[5]

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

    • Detector Temperature: 280 °C

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The enantiomers are separated based on their differential interactions with the chiral stationary phase.[1]

Performance Data: A Comparative Look

The following tables summarize typical performance data for the chiral analysis of specific compounds using HPLC and GC. It is important to note that a direct head-to-head comparison from a single study is often unavailable. The data presented here is a composite from various sources to illustrate the capabilities of each technique.

Chiral Analysis of Profens (Ibuprofen and Ketoprofen) by HPLC
Parameter(S)-Ibuprofen(R)-Ibuprofen(S)-Ketoprofen(R)-Ketoprofen
Stationary Phase α-acid glycoprotein (AGP)[6]α-acid glycoprotein (AGP)[6]Hypersil BDS C8 (with chiral mobile phase additive)[7]Hypersil BDS C8 (with chiral mobile phase additive)[7]
Mobile Phase 100 mM phosphate buffer (pH 7)[6]100 mM phosphate buffer (pH 7)[6]Acetonitrile:TEAA buffer (pH 5.2) (35:65 v/v) with 2.0 mM norvancomycin[7]Acetonitrile:TEAA buffer (pH 5.2) (35:65 v/v) with 2.0 mM norvancomycin[7]
Flow Rate 0.7 mL/min[6]0.7 mL/min[6]Not SpecifiedNot Specified
Detection UV at 225 nm[6]UV at 225 nm[6]Not SpecifiedNot Specified
Resolution (Rs) > 1.5[6]> 1.5[6]> 1.5 (implied by separation)> 1.5 (implied by separation)
Analysis Time < 9 minutes[6]< 9 minutes[6]Not SpecifiedNot Specified
LOD Not SpecifiedNot Specified0.20 ng[7]0.20 ng[7]
LOQ Not SpecifiedNot Specified0.78 ng[7]0.86 ng[7]
Chiral Analysis of Amphetamines by HPLC and GC

For amphetamines, both HPLC and GC methods are utilized. GC often requires derivatization, while HPLC can be performed directly on a chiral column.[8][9]

ParameterHPLC (Direct)GC (Indirect after Derivatization)
Analyte Methamphetamine Enantiomers[8]Amphetamine Enantiomers[9]
Stationary Phase Astec CHIROBIOTIC V2[8]Achiral polysiloxane phase[8]
Mobile Phase/Carrier Gas Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide[8]Helium or Hydrogen
Derivatizing Agent None(R)-(-)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride (MTPA)[8]
Detection Mass Spectrometry (MS)[8]Mass Spectrometry (MS)
Resolution (Rs) Baseline resolution[8]Not specified, but separation of diastereomers is implied.
LOQ < 12.5 ng/mL[8]< 10 µg/L in urine[8]

Visualization of Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the typical experimental workflows for chiral analysis using HPLC and GC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter HPLC HPLC System (Pump, Injector, Column) Filter->HPLC Inject MobilePhase Prepare Mobile Phase MobilePhase->HPLC Elute Detector UV or MS Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis Sample Weigh Sample Derivatize Derivatization (if needed) Sample->Derivatize Dissolve Dissolve in Volatile Solvent Derivatize->Dissolve GC GC System (Injector, Column, Oven) Dissolve->GC Inject Detector FID or MS Detector GC->Detector Data Data Acquisition & Analysis Detector->Data

References

A Comparative Guide to the Biological Activity of (R)-Methyl 3-aminobutanoate and Other β-Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of (R)-Methyl 3-aminobutanoate and other related β-amino esters. Due to the limited publicly available data on this compound, this document focuses on the activity of its presumed active form, (R)-3-aminobutanoic acid, and draws comparisons with structurally similar β-amino acids and their esters, particularly concerning their interaction with GABA-A receptors.

Executive Summary

This compound is a chiral β-amino ester with potential biological activity. It is hypothesized that its primary mechanism of action involves hydrolysis to (R)-3-aminobutanoic acid, which can then modulate inhibitory neurotransmission through GABA-A receptors. While direct quantitative data for this compound is scarce, analysis of its structural analog, β-alanine, provides insights into its potential efficacy. This guide presents available comparative data, detailed experimental protocols for assessing GABA-A receptor activity, and relevant signaling pathway diagrams to aid researchers in this field.

Data Presentation

Given the lack of direct comparative data for this compound, the following table presents data for its parent β-amino acid and a close structural analog, β-alanine, focusing on their interaction with the GABA-A receptor. This serves as a predictive comparison for the potential activity of this compound following in vivo hydrolysis.

Table 1: Comparative Biological Activity Data at the GABA-A Receptor

CompoundReceptor TargetAssay TypeParameterValueReference
β-AlanineGABA-A ReceptorElectrophysiologyActivation Energy of Binding7.6 ± 0.7 kcal/mol[1]
GABA (endogenous agonist)GABA-A ReceptorElectrophysiologyActivation Energy of Binding4.4 ± 0.6 kcal/mol[1]
Muscimol (potent agonist)GABA-A ReceptorElectrophysiologyActivation Energy of Binding4.5 ± 0.6 kcal/mol[1]

Note: A higher activation energy suggests a slower binding rate to the receptor. The data for β-alanine, a structural isomer of 3-aminobutanoic acid, suggests it has a higher energy barrier for binding to the GABA-A receptor compared to the endogenous ligand GABA. It is plausible that (R)-3-aminobutanoic acid exhibits similar characteristics.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments to characterize the biological activity of this compound and other β-amino esters at GABA-A receptors are provided below.

GABA-A Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the GABA-A receptor.[2][3]

Objective: To quantify the binding affinity (Ki) of test compounds, such as (R)-3-aminobutanoic acid, to the GABA-A receptor in rat brain membranes using a radiolabeled ligand competition assay.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • Test compounds (e.g., (R)-3-aminobutanoic acid, β-alanine methyl ester, ethyl 3-aminobutanoate)

  • Centrifuge capable of 140,000 x g

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in ice-cold deionized water and re-homogenize.

    • Centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

    • Resuspend the final pellet in binding buffer and store at -80°C.

  • Binding Assay:

    • Thaw the prepared membranes and wash twice with binding buffer.

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

    • For total binding, add [³H]muscimol (e.g., 5 nM final concentration).

    • For non-specific binding, add [³H]muscimol and a high concentration of unlabeled GABA (e.g., 10 mM).

    • For competition binding, add [³H]muscimol and varying concentrations of the test compound.

    • Incubate at 4°C for 45 minutes.

    • Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold binding buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis: The Ki value for the test compound can be calculated using the Cheng-Prusoff equation from the IC50 value obtained from the competition binding curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring the functional effects of test compounds on GABA-A receptor-mediated currents in cultured neurons or transfected cells.[3][4]

Objective: To determine if test compounds act as agonists, antagonists, or modulators of GABA-A receptors by measuring changes in ion channel currents.

Materials:

  • Cultured primary neurons or a cell line expressing GABA-A receptors (e.g., HEK293 cells)

  • External solution (aCSF) containing (in mM): 140 NaCl, 4.7 KCl, 2.52 CaCl₂, 1.2 MgCl₂, 11 Glucose, 5 HEPES; pH 7.4.

  • Internal (pipette) solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3 with CsOH.

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and perfusion system

  • GABA (agonist)

  • Test compounds

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Recording:

    • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.

    • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at -60 mV.

  • Compound Application and Data Acquisition:

    • Establish a stable baseline recording.

    • Apply a known concentration of GABA to elicit a baseline current response.

    • To test for agonist activity, apply the test compound alone.

    • To test for antagonist or modulatory activity, co-apply the test compound with GABA.

    • Record the changes in membrane current in response to compound application.

Data Analysis: The amplitude, activation, and deactivation kinetics of the GABA-A receptor-mediated currents in the presence and absence of the test compound are analyzed to determine its functional effect. Dose-response curves can be generated to determine EC50 or IC50 values.

Mandatory Visualization

GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or β-Amino Acid GABAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAR Binds to receptor Cl_ion Cl- Influx GABAR->Cl_ion Channel opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability (Inhibition) Hyperpolarization->Inhibition Results in

Caption: Simplified signaling pathway of GABA-A receptor activation.

Experimental Workflow for GABA-A Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay start Rat Brain Tissue homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Wash with Buffer centrifuge2->wash membranes Purified Membranes wash->membranes setup Assay Setup (Membranes, Radioligand, Compound) membranes->setup incubate Incubation (4°C, 45 min) setup->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a competitive GABA-A receptor binding assay.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

The following provides detailed guidance on the safe and compliant disposal of (R)-Methyl 3-aminobutanoate, intended for researchers, scientists, and drug development professionals. This information is compiled from safety data sheets of similar chemical compounds and general laboratory waste management protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for the (R)-isomer was not retrieved, data from similar compounds suggest that it may be an irritant and should be handled with care.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[2]

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Lab Coat: A flame-retardant lab coat is recommended.[2]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid inhalation of vapors or dust.[4]

  • Prevent contact with skin and eyes.[1][4]

  • Keep away from heat, sparks, and open flames as similar compounds can be flammable.[2][5]

Disposal of this compound Waste

This compound should be treated as hazardous chemical waste unless confirmed otherwise by a qualified safety professional.[6] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is not permissible.[6][7]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, compatible, and properly sealed waste container.[8] Plastic containers are often preferred for chemical waste.[9]

    • Do not mix with incompatible wastes.[8] It should be stored separately from acids and strong oxidizing agents.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9]

    • The SAA should be at or near the point of generation and inspected weekly for any leaks.[8][9]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[4][6]

    • Follow all institutional and local regulations for hazardous waste disposal.[4]

  • Empty Container Disposal:

    • If the original container is to be disposed of, it must be thoroughly emptied.

    • For a container that held a hazardous chemical, it is best practice to triple-rinse it with a suitable solvent (e.g., ethanol or water, depending on solubility and reactivity).[6]

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, in accordance with institutional policies.[6]

Quantitative Data Summary

ParameterInformation (based on similar compounds)Source
Physical State Solid (Pale cream to cream-colored crystal)[4]
Molecular Formula C5H9NO2[4]
Molecular Weight 115.13 g/mol [4]
Melting Point 81°C to 83°C[4]
Hazards May cause skin, eye, and respiratory irritation. Some similar compounds are flammable.[3][4]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[3][10]
Disposal Method Contact a licensed professional waste disposal service. Incineration with a combustible solvent is a possible method.[4]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_container Empty Container Disposal A Start: Need to dispose of this compound B Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Collect waste in a compatible, labeled container B->C D Store sealed container in a designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) or a licensed disposal service D->E F Follow institutional and local regulations for pickup E->F G Triple-rinse empty container with a suitable solvent F->G H Collect rinsate as hazardous waste G->H I Deface label and dispose of container as regular trash H->I J End I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-Methyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational procedures, and disposal plans for the handling of (R)-Methyl 3-aminobutanoate (CAS RN: 103189-63-5). The information herein is intended to supplement, not replace, institutional safety guidelines and the official Safety Data Sheet (SDS).

This compound is recognized as a chemical that requires careful handling due to its potential health effects. It may be harmful if inhaled, ingested, or comes into contact with skin, causing irritation.[1] Direct contact with the eyes and skin should be strictly avoided.[1]

Hazard Identification and Precautionary Measures

While specific occupational exposure limits for this compound have not been established, the absence of data necessitates a cautious approach, minimizing all potential exposure. The following hazard and precautionary statements, based on available data for similar compounds, should be observed:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to ensure user safety. The following table summarizes the required protective equipment.

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant glovesDue to the ester functional group, standard nitrile gloves may offer insufficient protection. Neoprene or Butyl rubber gloves are recommended for extended handling. Always consult the glove manufacturer's chemical resistance data. For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.
Eyes Safety goggles with side shieldsProvides essential protection against splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect against incidental skin contact. Ensure the coat is fully buttoned.
Respiratory Use in a well-ventilated areaAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that a designated and properly labeled waste container is available. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment: Don all required PPE as detailed in the table above.

  • Dispensing: Carefully dispense the required amount of this compound. Avoid generating aerosols or vapors.

  • Post-Handling: Tightly seal the container after use. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any contaminants. Dispose of gloves in the designated solid waste container. Remove lab coat and safety goggles.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

Waste Type Disposal Protocol
Solid Waste Contaminated consumables (e.g., pipette tips, weigh boats, used gloves) must be placed in a dedicated, clearly labeled solid chemical waste container.
Liquid Waste All reaction mixtures and solvent washes containing this compound should be collected in a designated liquid chemical waste container. Do not pour down the drain.
Empty Containers The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid chemical waste. After rinsing, the container can be disposed of according to institutional guidelines, often after defacing the label.

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents). Work from the outside of the spill inwards.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if vapors are present.

  • Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow prep Preparation - Designate waste containers - Clean work area (fume hood) ppe_on Don PPE - Neoprene/Butyl gloves - Safety goggles - Lab coat prep->ppe_on handling Chemical Handling - Dispense in fume hood - Avoid aerosol generation ppe_on->handling post_handling Post-Handling Procedures - Seal container - Decontaminate surfaces handling->post_handling spill Spill Occurs handling->spill ppe_off Doff PPE - Proper glove removal - Dispose of gloves post_handling->ppe_off waste_disposal Waste Disposal - Segregate solid & liquid waste - Follow institutional procedures post_handling->waste_disposal hygiene Personal Hygiene - Wash hands thoroughly ppe_off->hygiene spill_response Spill Response Protocol - Evacuate & Alert - Contain & Clean up spill->spill_response spill_response->waste_disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 3-aminobutanoate
Reactant of Route 2
(R)-Methyl 3-aminobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.